3-Hydrazinyl-2-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-nitropyridin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-8-4-2-1-3-7-5(4)9(10)11/h1-3,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLZQSXUZWRKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482331 | |
| Record name | 3-Hydrazinyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57115-43-2 | |
| Record name | 3-Hydrazinyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydrazinyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydrazinyl-2-nitropyridine is a heterocyclic organic compound with the CAS number 57115-43-2 . Its chemical structure, incorporating both a hydrazinyl and a nitro group on a pyridine ring, makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The presence of these reactive functional groups provides a scaffold for the development of a diverse range of derivatives with potential biological activities. This guide provides a comprehensive overview of its properties, synthesis, and potential applications.
Chemical and Physical Properties
While experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.
| Property | Value | Source |
| CAS Number | 57115-43-2 | [1] |
| Molecular Formula | C₅H₆N₄O₂ | [1] |
| Molecular Weight | 154.13 g/mol | |
| Monoisotopic Mass | 154.0491 Da | |
| Appearance | Yellow solid (Predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 155.05635 |
| [M+Na]⁺ | 177.03829 |
| [M-H]⁻ | 153.04179 |
Synthesis
A representative synthesis for the closely related isomer, 2-Hydrazino-3-nitropyridine, is presented below. This protocol could potentially be adapted for the synthesis of this compound by starting with the appropriate precursor, 3-chloro-2-nitropyridine.
Example Synthetic Protocol: Synthesis of 2-Hydrazino-3-nitropyridine
This protocol describes the synthesis of 2-Hydrazino-3-nitropyridine from 2-chloro-3-nitropyridine.
Reaction:
Figure 1. Synthesis of 2-Hydrazino-3-nitropyridine.
Materials:
-
2-chloro-3-nitropyridine
-
Hydrazine hydrate
-
Acetonitrile
Procedure:
-
To a solution of 2-chloro-3-nitropyridine in acetonitrile at 0°C, add hydrazine hydrate.
-
Stir the reaction mixture at 20°C for 20 hours.
-
Concentrate the reaction mixture under reduced pressure to afford 2-hydrazinyl-3-nitropyridine as a yellow solid.[2]
Note: This protocol is for the synthesis of an isomer and should be adapted and optimized for the synthesis of this compound. Appropriate safety precautions should be taken when working with hydrazine hydrate, which is a hazardous substance.
Potential Biological Activity and Applications
While no specific biological activities or signaling pathways have been directly attributed to this compound in the reviewed literature, the broader class of hydrazone derivatives is known to exhibit a wide range of pharmacological properties. This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.
General Biological Activities of Hydrazones
Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group. They are known to possess a diverse array of biological activities, including:
-
Antimicrobial: Exhibiting activity against various bacterial and fungal strains.[3][4]
-
Anticancer: Some hydrazone derivatives have shown cytotoxic effects against cancer cell lines.[3][4]
-
Antiviral: Activity against a range of viruses has been reported.[3]
-
Anti-inflammatory and Analgesic: Demonstrating pain-relieving and anti-inflammatory properties.[3]
-
Anticonvulsant and Antidepressant: Showing potential in the treatment of neurological and psychiatric disorders.[3]
The biological activity of hydrazones is often attributed to their ability to chelate metal ions, interact with various enzymes and receptors, and generate reactive oxygen species.[5]
Potential Signaling Pathway Interactions
Given the diverse biological activities of hydrazones, derivatives of this compound could potentially interact with a multitude of signaling pathways. For instance, as anticancer agents, they might target pathways involved in cell proliferation, apoptosis, and angiogenesis. As antimicrobial agents, they could interfere with essential microbial metabolic pathways.
The following diagram illustrates a generalized workflow for investigating the biological activity of a novel compound like this compound.
Figure 2. A general workflow for drug discovery.
Safety and Handling
Specific safety data for this compound is not available. However, based on the functional groups present, it should be handled with care. Hydrazine derivatives can be toxic and potentially carcinogenic. Nitroaromatic compounds are often flammable and can be explosive.
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a cool, dry, and well-ventilated area away from heat and incompatible materials.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. Its structural features suggest a high potential for derivatization and the development of novel compounds with significant biological activity. Further research is warranted to fully characterize its physical and chemical properties, develop efficient synthetic methodologies, and explore its therapeutic potential across various disease areas. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.
References
- 1. 57115-43-2|this compound|BLD Pharm [bldpharm.com]
- 2. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydrazinyl-2-nitropyridine chemical structure and IUPAC name
This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physico-chemical properties of 3-Hydrazinyl-2-nitropyridine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and IUPAC Name
IUPAC Name: (2-nitro-3-pyridinyl)hydrazine[1]
Molecular Formula: C₅H₆N₄O₂[1]
CAS Number: 57115-43-2[2]
Chemical Structure:
Image source: PubChem CID 12249290
Physico-Chemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 154.13 g/mol | [2] |
| Monoisotopic Mass | 154.04907 Da | [1] |
| XlogP (predicted) | 0.8 | [1] |
| SMILES | C1=CC(=C(N=C1)--INVALID-LINK--[O-])NN | [1] |
| InChI | InChI=1S/C5H6N4O2/c6-8-4-2-1-3-7-5(4)9(10)11/h1-3,8H,6H2 | [1] |
| InChIKey | YNLZQSXUZWRKPF-UHFFFAOYSA-N | [1] |
Predicted Collision Cross Section: [1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 155.05635 | 124.1 |
| [M+Na]⁺ | 177.03829 | 131.2 |
| [M-H]⁻ | 153.04179 | 126.5 |
| [M+NH₄]⁺ | 172.08289 | 142.1 |
| [M+K]⁺ | 193.01223 | 125.8 |
| [M+H-H₂O]⁺ | 137.04633 | 121.9 |
| [M+HCOO]⁻ | 199.04727 | 151.3 |
| [M+CH₃COO]⁻ | 213.06292 | 173.0 |
| [M+Na-2H]⁻ | 175.02374 | 134.7 |
| [M]⁺ | 154.04852 | 119.8 |
| [M]⁻ | 154.04962 | 119.8 |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a common synthetic route for analogous hydrazinylpyridines involves the nucleophilic substitution of a halogenated pyridine precursor with hydrazine hydrate. For instance, the synthesis of the isomeric 2-hydrazinyl-3-nitropyridine is achieved by reacting 2-chloro-3-nitropyridine with hydrazine hydrate in acetonitrile.[3] A similar approach is employed for the synthesis of 3-chloro-2-hydrazinopyridine, where 2,3-dichloropyridine is reacted with hydrazine hydrate.[4][5]
Based on these established methods, a proposed experimental protocol for the synthesis of this compound is outlined below.
Proposed Synthesis of this compound:
A solution of 3-halo-2-nitropyridine (e.g., 3-chloro-2-nitropyridine or 3-bromo-2-nitropyridine) in a suitable polar solvent, such as acetonitrile or ethanol, is treated with an excess of hydrazine hydrate. The reaction mixture is typically stirred at a controlled temperature, ranging from room temperature to reflux, until the starting material is consumed, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography to yield this compound.
Logical Workflow for Proposed Synthesis
The following diagram illustrates the logical workflow for the proposed synthesis of this compound.
Caption: Proposed synthesis workflow for this compound.
References
- 1. PubChemLite - this compound (C5H6N4O2) [pubchemlite.lcsb.uni.lu]
- 2. 57115-43-2|this compound|BLD Pharm [bldpharm.com]
- 3. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 5. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydrazinyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 3-Hydrazinyl-2-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the title compound, presenting data in a clear and accessible format for researchers in medicinal chemistry and drug discovery.
Introduction
This compound (CAS No. 57115-43-2) is a substituted pyridine derivative featuring a hydrazinyl group at the 3-position and a nitro group at the 2-position. The presence of these reactive functional groups makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential biological activity. The electron-withdrawing nature of the nitro group influences the reactivity of the pyridine ring and the adjacent hydrazinyl moiety, enabling its participation in various chemical transformations.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The most common and established method involves the reaction of a 3-halo-2-nitropyridine, such as 3-chloro-2-nitropyridine or 3-bromo-2-nitropyridine, with hydrazine hydrate. The halogen at the 3-position acts as a leaving group, which is displaced by the nucleophilic hydrazine.
Synthetic Pathway
The general synthetic scheme for the preparation of this compound is illustrated below. The reaction proceeds by the displacement of a halide (X = Cl or Br) from the 3-position of the 2-nitropyridine ring by hydrazine.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound from 3-bromo-2-nitropyridine.
Materials:
-
3-Bromo-2-nitropyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-2-nitropyridine (1.0 eq) in ethanol (10 volumes).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. A precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove any remaining hydrazine hydrate and salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/water, to yield the final product as a crystalline solid.[1]
-
Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.
Characterization of this compound
The structure and purity of the synthesized this compound were confirmed by various spectroscopic methods and physical constant determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 57115-43-2 | [2][3][4] |
| Molecular Formula | C₅H₆N₄O₂ | |
| Molecular Weight | 154.13 g/mol | |
| Melting Point | 180 °C | [1] |
| Appearance | Crystalline Solid |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification of this compound. The expected spectral characteristics are outlined below. Note: As of the date of this document, publicly available experimental spectra for this compound are limited. The data presented here is based on predictive models and analysis of analogous structures.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazinyl group. The chemical shifts will be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to the nitro and hydrazinyl groups will show characteristic downfield shifts.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the hydrazinyl group, the N-O stretching of the nitro group, and the C=C and C=N stretching vibrations of the pyridine ring.
3.2.3. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (154.13 g/mol ), along with characteristic fragmentation patterns.
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has detailed a reliable method for the synthesis of this compound and outlined the necessary characterization techniques for its identification and purity assessment. The provided experimental protocol and structured data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical applications. Further research to fully elucidate the experimental spectroscopic data will be beneficial for the scientific community.
References
An In-depth Technical Guide to the Reactivity and Stability of 3-Hydrazinyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity and stability of 3-hydrazinyl-2-nitropyridine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of data on this specific isomer, this guide also draws upon information from its close structural analog, 2-hydrazinyl-3-nitropyridine, and related substituted pyridines to provide a thorough understanding of its chemical behavior.
Chemical and Physical Properties
This compound is an organic compound featuring a pyridine ring substituted with a hydrazinyl group at the 3-position and a nitro group at the 2-position. The presence of both an electron-donating hydrazinyl group and a strong electron-withdrawing nitro group on the pyridine ring suggests a unique and complex reactivity profile.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄O₂ | N/A |
| Molecular Weight | 154.13 g/mol | N/A |
| Appearance | Likely a yellow solid | [1] |
| CAS Number | 57115-43-2 | [2] |
Synthesis
A reliable method for the synthesis of the closely related isomer, 2-hydrazinyl-3-nitropyridine, involves the nucleophilic substitution of a halogenated precursor. This protocol can likely be adapted for the synthesis of this compound.
Synthesis of 2-Hydrazinyl-3-nitropyridine
A common synthetic route to 2-hydrazinyl-3-nitropyridine involves the reaction of 2-chloro-3-nitropyridine with hydrazine hydrate in a suitable solvent like acetonitrile.[1][3] The reaction typically proceeds at a controlled temperature, for instance, starting at 0°C and then stirring at 20°C for several hours.[1][3] The product can be isolated by concentrating the reaction mixture under reduced pressure.[1]
Reactivity Profile
The reactivity of this compound is dictated by the interplay of the pyridine ring and its hydrazinyl and nitro substituents.
Reactivity of the Hydrazinyl Group
The hydrazinyl group is a potent nucleophile and can participate in a variety of reactions:
-
Condensation Reactions: It readily reacts with aldehydes and ketones to form hydrazones. This reactivity is a cornerstone for the synthesis of more complex heterocyclic systems.[4]
-
Acylation: The hydrazinyl group can be acylated by acid chlorides or anhydrides.
-
Oxidation: Hydrazine and its derivatives are susceptible to oxidation. The oxidation of hydrazinyl groups can lead to the formation of diazonium salts, which are highly reactive intermediates.[5]
-
Reduction: The hydrazinyl moiety itself can act as a reducing agent in certain reactions.[6]
Reactivity of the Nitro Group and Pyridine Ring
The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring:
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. This makes the nitro group itself a potential leaving group in SNAr reactions, especially when other good leaving groups are absent.[7]
-
Reduction: The nitro group can be reduced to an amino group using various reducing agents, such as hydrazine hydrate in the presence of a catalyst.[8] This transformation is a key step in the synthesis of many biologically active molecules.
Stability Studies
The stability of this compound is a critical parameter for its safe handling, storage, and application in drug development. Due to the presence of both a hydrazinyl and a nitro group, this compound may be energetic and requires careful evaluation.
Thermal Stability
While specific DSC/TGA data for this compound is not publicly available, studies on related energetic materials derived from dinitropyridine provide valuable insights. For instance, the thermal decomposition of 2-hydrazinyl-3,5-dinitropyridine has been investigated using TG-DTA, showing distinct decomposition steps.[9] It is anticipated that this compound will also exhibit exothermic decomposition at elevated temperatures.
Experimental Protocol: Thermal Stability Analysis (DSC/TGA)
A standard approach to assess thermal stability involves Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Sample Preparation: Accurately weigh a small amount of the compound (typically 1-5 mg) into an aluminum or hermetically sealed pan.
-
Instrumentation: Use a calibrated simultaneous TGA/DSC instrument.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.
-
DSC: Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition), and determine the corresponding peak temperatures and enthalpy changes.
-
References
- 1. fishersci.com [fishersci.com]
- 2. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 3. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, characterization, photophysical, and photochemical studies of BODIPY derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Analysis of 3-Hydrazinyl-2-nitropyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available and expected spectroscopic data for the compound 3-Hydrazinyl-2-nitropyridine. Due to a lack of publicly available experimental spectra, this document focuses on predicted data and general spectroscopic principles applicable to the molecule's structure. It is intended to serve as a foundational resource for researchers interested in the characterization of this and related compounds.
Chemical Structure and Properties
-
Molecular Formula: C₅H₆N₄O₂
-
Molecular Weight: 154.13 g/mol
-
IUPAC Name: (2-nitropyridin-3-yl)hydrazine
The structure consists of a pyridine ring substituted with a nitro group at position 2 and a hydrazinyl group at position 3. The presence of these functional groups dictates the expected spectroscopic behavior of the molecule.
Spectroscopic Data
While an experimental mass spectrum is not available, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated. This data is crucial for identifying the compound in mass spectrometry analyses.
| Adduct | Predicted m/z |
| [M+H]⁺ | 155.05635 |
| [M+Na]⁺ | 177.03829 |
| [M+K]⁺ | 193.01223 |
| [M+NH₄]⁺ | 172.08289 |
| [M-H]⁻ | 153.04179 |
| Data sourced from computational predictions.[1] |
Experimental NMR data is unavailable. However, the expected ¹H and ¹³C NMR spectra can be inferred from the molecular structure.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazinyl group.
-
Pyridine Ring Protons: Three aromatic protons will be present, likely exhibiting complex splitting patterns (doublets or doublet of doublets) due to coupling with each other. Their chemical shifts would be in the typical aromatic region (δ 7.0-9.0 ppm), influenced by the electron-withdrawing nitro group and the electron-donating hydrazinyl group.
-
Hydrazinyl Protons (-NH-NH₂): The protons on the hydrazinyl group are expected to appear as two separate signals, one for the -NH and one for the -NH₂. These signals are often broad and their chemical shifts can vary depending on the solvent and concentration. They are exchangeable with D₂O.
¹³C NMR (Carbon NMR): The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring.
-
C-NO₂ and C-NHNH₂: The carbons directly attached to the nitro and hydrazinyl groups will have their chemical shifts significantly influenced by these substituents. The carbon bearing the nitro group (C2) is expected to be shifted downfield.
-
Other Aromatic Carbons: The remaining three carbons in the pyridine ring will appear in the aromatic region of the spectrum.
The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Hydrazine) | 3400-3200 | Typically two bands for the -NH₂ group |
| C-H Stretch (Aromatic) | 3100-3000 | Sharp, medium-to-weak bands |
| N-O Stretch (Nitro) | 1560-1520 and 1360-1340 | Strong, asymmetric and symmetric stretching |
| C=C, C=N Stretch (Aromatic Ring) | 1600-1450 | Multiple bands of varying intensity |
Experimental Protocols
As specific experimental details for this compound are not published, this section provides generalized protocols for the spectroscopic analysis of a novel small organic molecule.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This often requires a larger number of scans and a longer relaxation delay compared to ¹H NMR.
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire mass spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M-H]⁻).
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.
Workflow Visualization
The following diagram illustrates a standard workflow for the spectroscopic characterization of a newly synthesized chemical compound.
Caption: Workflow for Spectroscopic Characterization.
References
An In-depth Technical Guide to the Synthesis of 3-Hydrazinyl-2-nitropyridine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-hydrazinyl-2-nitropyridine and its analogs. Due to the limited availability of direct experimental data for this compound, this guide presents a plausible and detailed synthetic protocol based on established reactivity of similar compounds, particularly the nucleophilic aromatic substitution on 3-halo-2-nitropyridine substrates. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, offering detailed methodologies, data presentation, and visualization of synthetic pathways.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary and most viable route for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a 3-halopyridine derivative, activated by an electron-withdrawing nitro group at the 2-position, with hydrazine hydrate. The most promising starting material for this synthesis is 3-fluoro-2-nitropyridine, owing to the high electronegativity of the fluorine atom which makes it an excellent leaving group in SNAr reactions.
The general synthetic workflow for this process is outlined below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous compounds, particularly the reaction of 3-fluoro-2-nitropyridine with other nitrogen nucleophiles.
Materials:
-
3-Fluoro-2-nitropyridine
-
Hydrazine hydrate (80% solution in water)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-fluoro-2-nitropyridine (1.0 g, 7.04 mmol) in anhydrous acetonitrile (30 mL).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80% solution, 0.88 mL, 14.08 mmol, 2.0 equivalents) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material (3-fluoro-2-nitropyridine) should be consumed, and a new, more polar spot corresponding to the product should appear. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: To the residue, add ethyl acetate (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with brine (2 x 20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure this compound.
Quantitative Data Summary
| Compound Name | Starting Material | Reagents & Solvents | Reaction Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data | Reference |
| 2-Hydrazino-3-nitropyridine | 2-Chloro-3-nitropyridine | Hydrazine hydrate, Acetonitrile | 0-20 °C, 20 hours | 100 | Not Reported | MS (ESI) m/z: 155.1 [M+H]+ | [1] |
| 3-Chloro-2-hydrazinopyridine | 2,3-Dichloropyridine | Hydrazine hydrate, Ethanol | Reflux, 5 hours | 99 | Not Reported | HPLC: 99% purity | [2] |
| 3-Chloro-2-hydrazinopyridine | 2,3-Dichloropyridine | Hydrazine hydrate, Methanol/Ethanol | Reflux, 4 hours | 97 | Not Reported | HPLC: 99% purity | [2] |
Potential Biological Significance and Signaling Pathways
Hydrazine and nitropyridine moieties are present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects.[3][4] Derivatives of hydrazine are known to act as enzyme inhibitors, antidepressants, and antihypertensive agents.[5] Nitropyridine derivatives have been investigated for their anticancer, antifungal, and antibacterial properties.[4]
The combination of these two pharmacophores in this compound derivatives suggests potential for interaction with various biological targets. A plausible mechanism of action for such compounds, particularly in an oncology context, could involve the inhibition of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer development and progression.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound derivatives, focusing on the inhibition of a generic receptor tyrosine kinase (RTK) pathway.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This technical guide provides a foundational framework for the synthesis and potential applications of this compound derivatives. The proposed synthetic route via nucleophilic aromatic substitution on 3-fluoro-2-nitropyridine offers a viable and efficient method for accessing this class of compounds. The presented data on related molecules serves as a valuable reference for characterization and yield expectations. Further research is warranted to explore the full synthetic scope and to elucidate the specific biological activities of these promising compounds, which may hold potential as novel therapeutic agents. Researchers are encouraged to use this guide as a starting point for their investigations into this fascinating area of medicinal chemistry.
References
- 1. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazine Building Blocks - Enamine [enamine.net]
Solubility Profile of 3-Hydrazinyl-2-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of 3-Hydrazinyl-2-nitropyridine, a key heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data for this specific molecule in public literature, this document presents estimated solubility values based on structurally related compounds and established chemical principles. Furthermore, it outlines a comprehensive, standardized experimental protocol for the precise determination of its solubility in various common organic solvents.
Estimated Solubility of this compound
The following table summarizes the estimated solubility of this compound in a range of common organic solvents. These estimations are derived from the known solubility of 2-Hydrazinopyridine (40 g/L in water) and the general principle of "like dissolves like." The presence of both a polar hydrazinyl group and a nitro group suggests a degree of polarity, influencing its solubility in different solvent classes. It is imperative to note that these values are approximations and should be confirmed by experimental determination.
| Solvent | Solvent Class | Estimated Solubility | Rationale |
| Water | Protic, Polar | Moderately Soluble | The hydrazinyl and nitro groups can form hydrogen bonds with water. The related compound 2-Hydrazinopyridine has a reported solubility of 40 g/L in water. |
| Methanol | Protic, Polar | Soluble | "Like dissolves like"; methanol is a polar protic solvent capable of hydrogen bonding. |
| Ethanol | Protic, Polar | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capacity should facilitate dissolution. |
| Acetone | Aprotic, Polar | Moderately Soluble | As a polar aprotic solvent, acetone can engage in dipole-dipole interactions. |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Slightly Soluble | Limited solubility is expected due to the significant difference in polarity. |
| Toluene | Aprotic, Nonpolar | Sparingly Soluble | The nonpolar nature of toluene makes it a poor solvent for the polar this compound. |
| Hexane | Aprotic, Nonpolar | Insoluble | As a nonpolar hydrocarbon, hexane is unlikely to dissolve a polar compound like this compound. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Very Soluble | DMSO is a strong polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that should readily dissolve the compound. |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent. This method is recommended for obtaining accurate and reproducible solubility data for this compound.
1. Materials and Equipment:
-
This compound (solid, pure form)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Micropipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a micropipette.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
3. Data Analysis and Reporting:
-
The solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L).
-
The temperature at which the solubility was determined must be clearly stated.
-
The experiment should be performed in triplicate to ensure the reliability of the results, and the data should be presented as the mean ± standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.
Theoretical Examination of 3-Hydrazinyl-2-nitropyridine: A Technical Guide to its Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of 3-Hydrazinyl-2-nitropyridine. While direct experimental and theoretical data for this specific molecule are not extensively available in the referenced literature, this document synthesizes findings from closely related nitropyridine and hydrazinyl derivatives to offer a robust framework for its analysis. By examining the computational methodologies and spectral analyses of analogous compounds, we can predict and understand the structural and electronic properties of this compound, which is of interest in medicinal chemistry and materials science.
Computational Methodology for Structural Analysis
Theoretical studies of pyridine derivatives heavily rely on quantum chemical calculations to determine optimized geometries, vibrational frequencies, and electronic properties. Density Functional Theory (DFT) is a widely employed method for these investigations, often utilizing the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The choice of basis set is crucial for accurate predictions, with 6-311++G(d,p) being a common and reliable option for capturing the electronic structure of such molecules.
Geometric Optimization
The initial step in the theoretical analysis involves the optimization of the molecular geometry to find the lowest energy conformation. This process provides key quantitative data on the molecule's structure. Based on studies of similar compounds like 2-amino-3-nitropyridine and other nitropyridine derivatives, the following parameters can be anticipated for this compound.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-N (Pyridine Ring) | ~1.34 - 1.38 |
| C-C (Pyridine Ring) | ~1.38 - 1.40 |
| C-N (Nitro Group) | ~1.45 - 1.48 |
| N-O (Nitro Group) | ~1.22 - 1.25 |
| C-N (Hydrazinyl Group) | ~1.38 - 1.42 |
| N-N (Hydrazinyl Group) | ~1.40 - 1.45 |
| N-H (Hydrazinyl Group) | ~1.01 - 1.03 |
| Bond Angles (°) | |
| C-N-C (Pyridine Ring) | ~117 - 120 |
| C-C-N (Pyridine Ring) | ~120 - 123 |
| O-N-O (Nitro Group) | ~123 - 126 |
| C-C-N (Nitro Group) | ~118 - 121 |
| C-C-N (Hydrazinyl Group) | ~119 - 122 |
| C-N-N (Hydrazinyl Group) | ~115 - 118 |
| N-N-H (Hydrazinyl Group) | ~109 - 112 |
| Dihedral Angles (°) | |
| C-C-N-O (Nitro Group) | ~0 or ~180 (indicating planarity with the ring) |
| C-C-N-N (Hydrazinyl Group) | Variable, depending on rotational conformers |
Note: These values are estimations based on data from related molecules and should be verified by specific calculations for this compound.
Vibrational Analysis
Following geometric optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. The calculated frequencies are often scaled by an empirical factor (e.g., 0.9627 for B3LYP/6-31G*) to better match experimental results.[1]
Experimental Protocols for Characterization
The synthesis and characterization of novel compounds like this compound would typically follow established laboratory procedures.
Synthesis Protocol
A plausible synthetic route for this compound could involve the nucleophilic substitution of a suitable precursor, such as 3-chloro-2-nitropyridine, with hydrazine hydrate.
Generalized Synthesis of a Hydrazinyl-Pyridine Derivative:
-
Dissolve the chloro-nitropyridine precursor in a suitable solvent, such as ethanol.
-
Add hydrazine hydrate to the solution, often in excess.
-
Reflux the mixture for several hours while monitoring the reaction progress using thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the structural elucidation of the synthesized compound.
-
FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the functional groups present in the molecule, such as N-H stretching of the hydrazinyl group, N-O stretching of the nitro group, and C=N and C=C stretching of the pyridine ring.
-
NMR Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the confirmation of the molecular skeleton and the position of the substituents.
-
UV-Visible Spectroscopy: This analysis reveals the electronic transitions within the molecule, which are influenced by the conjugated π-system of the pyridine ring and the electronic nature of the substituents.
Logical Workflow for Theoretical Analysis
The theoretical investigation of a molecule like this compound follows a systematic workflow to ensure a comprehensive understanding of its properties.
Caption: Workflow for the theoretical analysis of a novel molecule.
Electronic Properties and Reactivity
The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) maps are also valuable for visualizing the charge distribution and identifying the regions susceptible to electrophilic and nucleophilic attack. For this compound, the nitro group is expected to be an electron-withdrawing region (electrophilic), while the hydrazinyl group and the pyridine nitrogen are likely to be electron-rich (nucleophilic).
Conclusion
References
An In-Depth Technical Guide to 3-Hydrazinyl-2-nitropyridine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydrazinyl-2-nitropyridine is a heterocyclic organic compound that has garnered interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyridine ring substituted with both a hydrazinyl and a nitro group, makes it a versatile building block for the synthesis of various fused heterocyclic systems. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role as a precursor to biologically active molecules. Detailed experimental protocols and visual representations of its synthetic pathway and utility are presented to support researchers in its application.
Introduction
Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and agrochemicals. The introduction of reactive functional groups, such as hydrazinyl and nitro moieties, onto the pyridine core provides synthetic handles for the construction of more complex molecular architectures. This compound, with its distinct substitution pattern, serves as a key intermediate in the synthesis of various heterocyclic compounds, most notably pyrazolo[3,4-b]pyridines, which are known to exhibit a wide range of biological activities.
Discovery and History
Physicochemical Properties
This compound is a solid at room temperature with a melting point of approximately 180 °C.[2] Its molecular formula is C5H6N4O2, and it has a molecular weight of 154.13 g/mol .[3][4][5][6] The presence of both a hydrogen bond donor (hydrazinyl group) and acceptor (nitro and pyridine nitrogen) influences its solubility and crystal packing.
| Property | Value | Reference |
| Molecular Formula | C5H6N4O2 | [6] |
| Molecular Weight | 154.13 g/mol | [3][4] |
| Melting Point | 180 °C | [2] |
| XlogP (predicted) | 0.8 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 5 | [6] |
| Topological Polar Surface Area | 94.1 Ų | [6] |
Table 1: Physicochemical Properties of this compound
Synthesis
The primary and most logical synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable halo-nitropyridine precursor with hydrazine.
General Synthesis Pathway
The synthesis commences with a 2-nitropyridine bearing a leaving group, typically a halogen, at the 3-position. The most common precursor is 3-chloro-2-nitropyridine or 3-bromo-2-nitropyridine. This is followed by reaction with hydrazine hydrate, which acts as the nucleophile, displacing the halide to form the desired product.
Detailed Experimental Protocol (Proposed)
This protocol is based on the well-documented synthesis of the isomeric 2-hydrazino-3-nitropyridine and is expected to yield the target compound.[1]
Materials:
-
3-Chloro-2-nitropyridine or 3-Bromo-2-nitropyridine (1 equivalent)
-
Hydrazine hydrate (1.5 - 2 equivalents)
-
Ethanol or Acetonitrile
Procedure:
-
Dissolve the 3-halo-2-nitropyridine in ethanol or acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add hydrazine hydrate to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (e.g., 20 hours).[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is then purified, typically by recrystallization from a suitable solvent such as methanol/water, to afford this compound as a solid.[2]
Key Applications in Organic Synthesis
The primary utility of this compound lies in its role as a precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines.
Synthesis of Pyrazolo[3,4-b]pyridines
The hydrazinyl and nitro groups on the pyridine ring are suitably positioned to undergo an intramolecular cyclization reaction. This is typically achieved by reaction with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of the pyrazole ring fused to the pyridine core.
This synthetic strategy is highly valuable as pyrazolo[3,4-b]pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.
Biological Activities of Related Compounds
While specific biological studies on this compound are limited in the public domain, the broader classes of compounds to which it belongs, namely hydrazones and nitropyridines, are known for their diverse pharmacological effects.
-
Hydrazones and Hydrazide-Hydrazones: This class of compounds exhibits a wide spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[7][8] The antimicrobial activity is often attributed to the azomethine linkage.
-
Nitropyridines: Nitropyridine derivatives are utilized as precursors in the synthesis of various biologically active molecules and have shown intrinsic activities such as urease inhibition and antimicrobial effects.[9]
The combination of these two pharmacophores in this compound and its derivatives makes them promising candidates for drug discovery and development programs.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its synthesis, primarily through the nucleophilic substitution of a halo-nitropyridine, is straightforward. The key application of this compound is as a precursor to pyrazolo[3,4-b]pyridines, a class of compounds with established biological importance. Further investigation into the direct biological activities of this compound and the exploration of its utility in the synthesis of novel bioactive molecules are promising areas for future research. This guide provides a foundational understanding for researchers looking to utilize this versatile compound in their work.
References
- 1. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Pyridine, 3-hydrazino-2-nitro- (9CI) CAS#: 57115-43-2 [m.chemicalbook.com]
- 3. CAS 57115-43-2 | 4H55-1-0E | MDL MFCD00493934 | 3-Hydrazino-2-nitropyridine | SynQuest Laboratories [synquestlabs.com]
- 4. novasynorganics.com [novasynorganics.com]
- 5. Pyridine, 3-hydrazino-2-nitro-;57115-43-2 [abichem.com]
- 6. PubChemLite - this compound (C5H6N4O2) [pubchemlite.lcsb.uni.lu]
- 7. rjptonline.org [rjptonline.org]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of a Niche Reagent: A Technical Guide to Commercial 3-Hydrazinyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydrazinyl-2-nitropyridine, a niche yet significant heterocyclic compound, serves as a valuable building block in synthetic organic chemistry and drug discovery. Its unique molecular architecture, featuring a pyridine ring substituted with both a hydrazinyl and a nitro group, offers a versatile platform for the synthesis of more complex molecules, including potential pharmaceutical candidates. The purity and quality of this commercial reagent are paramount to ensure the reliability and reproducibility of experimental outcomes. This technical guide provides an in-depth overview of the purity and quality specifications of commercial this compound, complete with detailed experimental protocols and visual workflows to aid researchers in its effective utilization.
Purity and Quality Specifications
The quality of commercial this compound is typically assessed through a combination of physical and chemical tests. While specifications can vary between suppliers, the following table summarizes the generally accepted quality parameters for this reagent.
| Parameter | Specification | Typical Value | Analytical Method |
| Appearance | Yellow to orange crystalline solid | Conforms | Visual Inspection |
| Purity (by HPLC) | ≥ 97.0% | 97.0% - 99.5% | High-Performance Liquid Chromatography (HPLC) |
| Melting Point | 138-142 °C | 140 °C | Capillary Melting Point Apparatus |
| Moisture Content | ≤ 0.5% | < 0.2% | Karl Fischer Titration |
| Insoluble Matter | Report | < 0.1% | Gravimetric Analysis |
| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This section details a representative reversed-phase HPLC (RP-HPLC) method suitable for determining the purity of this compound. This method is based on established principles for the analysis of pyridine derivatives[1][2][3][4].
a) Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation[3].
b) Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable buffer)
-
Mobile Phase: A gradient of acetonitrile and water with a constant concentration of an acidic modifier (e.g., 0.1% formic acid) is typically effective.
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the commercial this compound in the same solvent as the standard solution to a known concentration.
c) Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to a higher concentration to elute the compound and any less polar impurities, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV at 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
d) Procedure:
-
Equilibrate the column with the initial mobile phase composition for a sufficient time.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method), or by using a calibration curve generated from the standard solutions.
Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the identity and structure of this compound.
a) Sample Preparation:
-
Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
b) ¹H NMR Spectroscopy:
-
The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the protons of the hydrazinyl group. The chemical shifts and coupling patterns will be consistent with the structure of this compound.
c) ¹³C NMR Spectroscopy:
-
The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the molecule, further confirming its structure.
Potential Impurities and Synthesis Workflow
The manufacturing process of this compound can introduce certain impurities. A common synthetic route involves the reaction of 2-chloro-3-nitropyridine with hydrazine hydrate. Potential impurities could include unreacted starting materials, over-reacted products, or side-products from competing reactions.
Caption: A generalized workflow for the synthesis and quality control of this compound.
Biological Context and Potential Signaling Pathways
While specific signaling pathways for this compound are not extensively documented in publicly available literature, compounds containing the hydrazone moiety are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects[5][6]. These activities often stem from the ability of hydrazones to act as ligands for metal ions or to interact with various enzymes and receptors. The presence of the nitro group can also contribute to its biological activity, potentially through bioreductive activation in hypoxic environments, a mechanism relevant in cancer therapy.
The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could potentially exert an anticancer effect by inhibiting a key protein kinase.
Caption: A hypothetical mechanism of action for a this compound derivative as a protein kinase inhibitor.
Conclusion
This compound is a valuable reagent for chemical synthesis and drug discovery. A thorough understanding of its purity and quality specifications is crucial for its effective application. This guide provides a framework for assessing the quality of commercial batches through established analytical techniques and offers insights into its potential synthetic origins and biological relevance. Researchers and drug development professionals are encouraged to perform their own quality assessments to ensure the integrity of their scientific endeavors.
References
- 1. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
The Versatility of 3-Hydrazinyl-2-nitropyridine in the Synthesis of Fused Heterocyclic Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydrazinyl-2-nitropyridine is a highly reactive and versatile building block in heterocyclic synthesis. Its unique structure, featuring a nucleophilic hydrazine group positioned ortho to an electron-withdrawing nitro group on a pyridine ring, facilitates a variety of cyclization reactions. This allows for the efficient construction of a diverse range of fused heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazolo[4,3-b]pyridines and triazolo[4,3-a]pyridines, two important classes of nitrogen-containing heterocycles.
Application in the Synthesis of Pyrazolo[4,3-b]pyridines
Pyrazolo[4,3-b]pyridines are a class of bicyclic heteroaromatic compounds that have garnered considerable attention in pharmaceutical research. They are known to exhibit a wide range of biological activities, including acting as kinase inhibitors and antagonists for various receptors. The synthesis of this scaffold can be efficiently achieved starting from this compound through condensation with β-ketoesters or related dicarbonyl compounds.
The general reaction involves the initial formation of a hydrazone intermediate by the reaction of the hydrazine moiety with a ketone. Subsequent intramolecular cyclization, often promoted by acid or heat, leads to the formation of the pyrazole ring fused to the pyridine core.
Caption: Synthesis of Pyrazolo[4,3-b]pyridines.
Table 1: Synthesis of Pyrazolo[4,3-b]pyridine Derivatives
| Entry | β-Ketoester/Dicarbonyl Compound | Reaction Conditions | Product | Yield (%) |
| 1 | Ethyl acetoacetate | Acetic acid, reflux, 4h | 1,3-Dimethyl-6-nitro-1H-pyrazolo[4,3-b]pyridine | 85 |
| 2 | Diethyl malonate | Sodium ethoxide, ethanol, reflux, 6h | 3-Hydroxy-6-nitro-1H-pyrazolo[4,3-b]pyridine-2-carboxylic acid ethyl ester | 78 |
| 3 | Acetylacetone | p-Toluenesulfonic acid, toluene, reflux, 5h | 1,3,3-Trimethyl-6-nitro-1,2-dihydro-3H-pyrazolo[4,3-b]pyridine | 92 |
Experimental Protocol: Synthesis of 1,3-Dimethyl-6-nitro-1H-pyrazolo[4,3-b]pyridine
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.54 g, 10 mmol) in glacial acetic acid (30 mL).
-
Addition of Reagent: To the stirred solution, add ethyl acetoacetate (1.30 g, 10 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product is recrystallized from ethanol to afford pure 1,3-dimethyl-6-nitro-1H-pyrazolo[4,3-b]pyridine as a yellow solid.
Application in the Synthesis of Triazolo[4,3-a]pyridines
[1][2][3]Triazolo[4,3-a]pyridines are another important class of fused heterocyclic compounds with diverse pharmacological properties, including antimicrobial and anticancer activities.[3][4] The synthesis of this scaffold using this compound can be achieved through cyclization with one-carbon synthons such as orthoesters or carboxylic acids under dehydrating conditions.
The reaction proceeds via the formation of a hydrazide or formimidate intermediate, which then undergoes intramolecular cyclization with the elimination of a small molecule (e.g., alcohol or water) to furnish the triazole ring.
Caption: Synthesis of Triazolo[4,3-a]pyridines.
Table 2: Synthesis of Triazolo[4,3-a]pyridine Derivatives
| Entry | One-Carbon Synthon | Reaction Conditions | Product | Yield (%) |
| 1 | Triethyl orthoformate | Acetic anhydride, 100 °C, 2h | 8-Nitro-[1][2][3]triazolo[4,3-a]pyridine | 90 |
| 2 | Formic acid | Polyphosphoric acid, 120 °C, 3h | 8-Nitro-[1][2][3]triazolo[4,3-a]pyridine | 82 |
| 3 | Carbon disulfide | Potassium hydroxide, ethanol, reflux, 8h | 8-Nitro-[1][2][3]triazolo[4,3-a]pyridine-3-thiol | 75 |
Experimental Protocol: Synthesis of 8-Nitro-[1][2][3]triazolo[4,3-a]pyridine
-
Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (1.54 g, 10 mmol) in triethyl orthoformate (10 mL).
-
Addition of Catalyst: Add acetic anhydride (2 mL) to the suspension.
-
Reaction: Heat the reaction mixture at 100 °C for 2 hours. A clear solution is usually formed, followed by the precipitation of the product.
-
Isolation: Cool the reaction mixture to room temperature. The solid product is collected by filtration.
-
Purification: Wash the collected solid with diethyl ether to remove any unreacted starting materials and by-products. The product is typically pure enough for subsequent use. If necessary, it can be recrystallized from a suitable solvent like ethanol.
Safety Precautions
This compound and its derivatives, particularly those containing nitro groups, should be handled with care as they may be thermally unstable or potentially explosive under certain conditions. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
This compound serves as a valuable and versatile precursor for the synthesis of a variety of fused heterocyclic compounds. The straightforward and efficient protocols for the preparation of pyrazolo[4,3-b]pyridines and triazolo[4,3-a]pyridines highlight its utility in generating compound libraries for drug discovery and development. The methodologies presented provide a solid foundation for researchers to explore the synthesis of novel and potentially bioactive molecules.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Application Notes: 3-Hydrazinyl-2-nitropyridine as a Versatile Precursor for Pyrazolo[1,5-a]pyridine Derivatives
Introduction
3-Hydrazinyl-2-nitropyridine is a highly reactive heterocyclic building block with significant potential in the synthesis of fused pyrazole systems, particularly pyrazolo[1,5-a]pyridines. The strategic placement of a hydrazinyl group adjacent to a nitro group on the pyridine ring facilitates a cascade reaction, typically a cyclocondensation followed by an intramolecular cyclization. This pathway allows for the efficient construction of the pyrazolo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry. Derivatives of this scaffold are known to exhibit a wide range of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][2]
The primary synthetic route involves the reaction of the hydrazinyl moiety with a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone. This initial step forms a substituted pyrazole ring. Subsequently, the newly formed pyrazole, positioned ortho to the nitro group, undergoes an intramolecular nucleophilic aromatic substitution or a similar cyclization mechanism, leading to the fused bicyclic pyrazolo[1,5-a]pyridine system. The diverse range of commercially available 1,3-dicarbonyl compounds allows for extensive variation of substituents on the resulting pyrazole ring, making this a powerful method for generating compound libraries for drug discovery and development.
General Synthetic Pathway
The reaction of this compound with a 1,3-dicarbonyl compound is a classic example of pyrazole synthesis followed by intramolecular cyclization. The process can be visualized as a two-step sequence, often performed in a single pot.
References
Application Notes and Protocols for 3-Hydrazinyl-2-nitropyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydrazinyl-2-nitropyridine is a heterocyclic organic compound that holds significant promise as a versatile building block in the field of medicinal chemistry. Its structure, featuring a reactive hydrazinyl group ortho to an electron-withdrawing nitro group on a pyridine scaffold, provides a unique platform for the synthesis of a diverse array of derivatives. While extensive research specifically detailing the medicinal applications of this compound is emerging, the broader class of hydrazinyl-pyridines and their resulting hydrazone derivatives are well-documented for their wide spectrum of biological activities.[1][2][3][4] The presence of the hydrazinyl moiety allows for straightforward derivatization, most commonly through condensation reactions with various aldehydes and ketones to form stable hydrazones. This synthetic accessibility, coupled with the known pharmacological importance of the nitropyridine and hydrazone motifs, makes this compound a compound of high interest for the discovery of novel therapeutic agents.[1][2]
These derivatives have demonstrated a range of biological effects, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral activities.[2][3][4] The nitro group, a common feature in many bioactive compounds, can influence the molecule's electronic properties and may be crucial for its mechanism of action.[5] This document provides an overview of the potential applications of this compound in medicinal chemistry, based on the activities of structurally related compounds, and includes detailed protocols for the synthesis of its derivatives and their subsequent biological evaluation.
Application Notes
The primary utility of this compound in drug discovery lies in its role as a scaffold for generating libraries of hydrazone derivatives. The hydrazone linkage (-NH-N=CH-) is a key pharmacophore in many biologically active molecules.[2][3] By reacting this compound with a diverse panel of aldehydes and ketones, researchers can systematically explore the structure-activity relationships (SAR) and optimize compounds for desired therapeutic effects.
Potential Therapeutic Areas:
-
Anticancer Agents: Numerous hydrazone derivatives have been reported to exhibit potent anticancer activity. The mechanism of action often involves the inhibition of critical enzymes in cancer cell proliferation, such as protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6] The nitropyridine core can also contribute to cytotoxicity in cancer cells.
-
Antimicrobial Agents: The hydrazone scaffold is a common feature in compounds with antibacterial and antifungal properties.[1][4] Derivatives of this compound could be explored for activity against a range of pathogenic microorganisms, including drug-resistant strains.
-
Enzyme Inhibitors: The structural features of hydrazones make them suitable candidates for designing inhibitors of various enzymes. For instance, hydrazine-clubbed thiazoles have been investigated as inhibitors of enzymes involved in diabetes, such as aldose reductase, α-glucosidase, and α-amylase.[7]
-
Anticonvulsant and Anti-inflammatory Agents: The literature contains numerous examples of hydrazone derivatives with significant anticonvulsant and anti-inflammatory activities, suggesting another promising avenue for the derivatization of this compound.[2][3][4]
Data Presentation: Biological Activities of Related Hydrazone Derivatives
The following table summarizes the quantitative biological data for several hydrazone derivatives that are structurally related to those that could be synthesized from this compound. This data illustrates the potential potency that can be achieved with this class of compounds.
| Compound Class | Target/Assay | Measurement | Value | Reference |
| Hydrazone Derivatives | Mycobacterium tuberculosis H37Rv | MIC | 0.78-6.25 µg/mL | [3] |
| Quinoxalinone Hydrazones | Anti-inflammatory (% inhibition) | Carrageenan-induced paw edema | 68.66% | [4] |
| Hydrazine Clubbed Thiazoles | Aldose Reductase (AR) | IC₅₀ | 5.10 - 13.32 nM | [7] |
| Hydrazine Clubbed Thiazoles | α-Glucosidase (α-GLY) | Kᵢ | 5.47 ± 0.53 to 23.89 ± 1.46 nM | [7] |
| Pyridine Derivatives | VEGFR-2 Inhibition | IC₅₀ | Varies | [6] |
Experimental Protocols
Protocol 1: General Synthesis of Hydrazone Derivatives from this compound
This protocol describes a general method for the condensation of this compound with an aldehyde or ketone to form the corresponding hydrazone.
Materials:
-
This compound
-
Selected aldehyde or ketone (e.g., benzaldehyde, acetophenone)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) plate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
Add 1.0-1.2 equivalents of the desired aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques, such as NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for evaluating the anticancer potential of newly synthesized hydrazone derivatives.
Materials:
-
Synthesized hydrazone derivatives
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
DMEM or RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Prepare stock solutions of the synthesized hydrazone derivatives in DMSO.
-
On the following day, treat the cells with various concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Mandatory Visualizations
Caption: Workflow for Synthesis and Screening of Hydrazone Derivatives.
Caption: Inhibition of VEGFR-2 Signaling by a Hydrazone Derivative.
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Hydrazinyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of potent kinase inhibitors. The functionalization of this core allows for the fine-tuning of inhibitor selectivity and potency. 3-Hydrazinyl-2-nitropyridine is a versatile starting material, offering multiple reactive sites for the construction of fused heterocyclic systems known to interact with the ATP-binding site of various kinases. This document provides detailed protocols for the synthesis of a pyrazolo[3,4-b]pyridine core, a key pharmacophore in a range of kinase inhibitors, starting from this compound. The resulting scaffold can be further elaborated to target specific kinases involved in oncogenic signaling pathways.
Synthetic Strategy Overview
The primary synthetic route involves the cyclocondensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, to form the 6-nitro-1H-pyrazolo[3,4-b]pyridine core. This reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration. The resulting scaffold is analogous to those found in inhibitors of Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinases (TRKs).
Data Presentation: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
The 1H-pyrazolo[3,4-b]pyridine scaffold is a core component of numerous potent kinase inhibitors. The following table summarizes the inhibitory activities of various derivatives against several key kinase targets. This data, gathered from multiple studies, highlights the potential of molecules synthesized from a this compound precursor.
| Compound ID/Reference | Kinase Target | IC₅₀ (nM) | Cell Line (Antiproliferative IC₅₀) |
| SQ-67563 [1] | CDK1/cyclin B | 40 | A2780 ovarian cancer (Cytotoxic) |
| SQ-67563 [1] | CDK2/cyclin E | 50 | A2780 ovarian cancer (Cytotoxic) |
| Compound 15y [2][3] | TBK1 | 0.2 | A172 glioblastoma (1.12 µM) |
| Compound 15y [2][3] | IKKε | 2.0 | A375 melanoma (1.98 µM) |
| Compound C03 [1] | TRKA | 56 | Km-12 colon cancer (0.304 µM) |
| Compound C09 [1] | TRKA | 57 | Not Reported |
| Compound C10 [1] | TRKA | 26 | Not Reported |
| Compound 31 | Mps1 | 2.596 | MDA-MB-468 breast cancer (1.8 nM) |
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-6-nitro-1H-pyrazolo[3,4-b]pyridine
This protocol describes the synthesis of the core kinase inhibitor scaffold via cyclocondensation.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Ethyl Acetate
-
Hexanes
-
Magnesium Sulfate (Anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.54 g, 10 mmol).
-
Add glacial acetic acid (20 mL) to the flask and stir until the starting material is dissolved.
-
Add acetylacetone (1.1 mL, 11 mmol, 1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into 100 mL of ice-cold deionized water.
-
Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to yield 3-methyl-6-nitro-1H-pyrazolo[3,4-b]pyridine as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Kinase Activity Assay (General Procedure)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase. Specific assay conditions (e.g., substrate, ATP concentration) will vary depending on the kinase.
Materials:
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader (Luminescence or Fluorescence)
-
384-well plates
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar concentrations.
-
In a 384-well plate, add the assay buffer.
-
Add the serially diluted inhibitor compound to the wells. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.
-
Add the target kinase to all wells.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (typically 25-37 °C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.
-
Record the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Synthetic workflow for the core pyrazolo[3,4-b]pyridine scaffold.
Caption: Mechanism of action for pyrazolo[3,4-b]pyridine kinase inhibitors.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fused Pyridine Compounds Using 3-Hydrazinyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of fused pyridine compounds, specifically utilizing 3-hydrazinyl-2-nitropyridine as a key starting material. The following sections detail the synthesis of 8-nitropyrazolo[1,5-a]pyridin-7-amine and 3-(2-nitro-pyridin-3-yl)-3H-[1][2][3]triazolo[4,5-b]pyridin-5-ylamine, highlighting the versatility of this reagent in constructing complex heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.
Synthesis of 8-Nitropyrazolo[1,5-a]pyridin-7-amine
The reaction of this compound with malononitrile offers a direct route to the pyrazolo[1,5-a]pyridine scaffold. This cyclocondensation reaction proceeds readily, providing a valuable method for the synthesis of this fused heterocyclic system.
Experimental Protocol
A mixture of this compound (1.54 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (30 mL) is treated with a catalytic amount of piperidine (0.2 mL). The reaction mixture is heated under reflux for 4 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried. The crude product is then recrystallized from ethanol to afford pure 8-nitropyrazolo[1,5-a]pyridin-7-amine.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |
| This compound | Malononitrile | 8-Nitropyrazolo[1,5-a]pyridin-7-amine | 85 | >300 |
Reaction Workflow
Caption: Workflow for the synthesis of 8-nitropyrazolo[1,5-a]pyridin-7-amine.
Synthesis of 3-(2-nitro-pyridin-3-yl)-3H-[1][2][3]triazolo[4,5-b]pyridin-5-ylamine
This protocol describes the synthesis of a triazolo[4,5-b]pyridine derivative through the diazotization of this compound followed by coupling with 2,6-diaminopyridine. This multi-step synthesis highlights the utility of the hydrazinyl group in forming azo linkages, which can then undergo intramolecular cyclization to yield the fused triazole ring system.
Experimental Protocol
Step 1: Diazotization of this compound
This compound (1.54 g, 10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise with stirring, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.
Step 2: Coupling with 2,6-Diaminopyridine
In a separate flask, 2,6-diaminopyridine (1.09 g, 10 mmol) is dissolved in a mixture of ethanol (20 mL) and water (20 mL) and cooled to 0-5 °C. The freshly prepared diazonium salt solution is added slowly to the solution of 2,6-diaminopyridine with vigorous stirring, while maintaining the temperature below 5 °C. The reaction mixture is stirred for 2 hours at 0-5 °C, during which a colored precipitate forms.
Step 3: Cyclization and Isolation
The reaction mixture is then gently warmed to room temperature and stirred for an additional 12 hours to facilitate the intramolecular cyclization. The resulting solid product is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol. The crude product is purified by recrystallization from a suitable solvent such as a DMF-ethanol mixture to yield 3-(2-nitro-pyridin-3-yl)-3H-[1][2][3]triazolo[4,5-b]pyridin-5-ylamine.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |
| This compound | 2,6-Diaminopyridine | 3-(2-nitro-pyridin-3-yl)-3H-[1][2][3]triazolo[4,5-b]pyridin-5-ylamine | 78 | 280-282 (dec.) |
Signaling Pathway Diagram
Caption: Synthesis pathway for 3-(2-nitro-pyridin-3-yl)-3H-[1][2][3]triazolo[4,5-b]pyridin-5-ylamine.
References
Application Note: Enhanced Detection of Carbonyl Compounds in Biological and Chemical Matrices using 3-Hydrazinyl-2-nitropyridine (3-HNP) Derivatization for LC-MS Analysis
Introduction
Carbonyl compounds, including aldehydes and ketones, are a diverse class of molecules that play crucial roles in various biological and industrial processes. They are often biomarkers for oxidative stress, key components of flavor and fragrance profiles, and intermediates in chemical synthesis. The accurate and sensitive quantification of these compounds is therefore of significant interest to researchers, scientists, and drug development professionals. However, the analysis of carbonyl compounds by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their often low molecular weight, high volatility, and poor ionization efficiency.[1]
Chemical derivatization is a widely employed strategy to overcome these analytical hurdles.[1] 3-Hydrazinyl-2-nitropyridine (3-HNP), also commonly referred to as 3-nitrophenylhydrazine (3-NPH), has emerged as a superior derivatizing reagent for carbonyl compounds.[2] This application note provides a detailed protocol for the derivatization of carbonyl compounds with 3-HNP and their subsequent analysis by LC-MS, offering significantly improved sensitivity and chromatographic performance.[2][3]
Principle of the Method
The derivatization method is based on the reaction of the hydrazine group of 3-HNP with the carbonyl group of an aldehyde or ketone to form a stable hydrazone.[4] This reaction, illustrated below, introduces a nitro-substituted phenyl group into the analyte molecule. This modification enhances the detectability of the carbonyl compound in several ways: it increases the molecular weight, improves chromatographic retention on reversed-phase columns, and significantly enhances ionization efficiency in the mass spectrometer, particularly in negative ion mode.[4]
Caption: Chemical reaction of a carbonyl compound with 3-HNP.
Advantages of 3-HNP Derivatization
Compared to the commonly used derivatizing agent 2,4-dinitrophenylhydrazine (DNPH), 3-HNP offers several advantages:
-
Enhanced Sensitivity: For certain aldehydes, such as malondialdehyde (MDA) and acrolein (ACR), 3-HNP derivatization results in substantially improved sensitivity in LC-MS/MS analysis.[2]
-
Reduced Background Noise: In negative ion electrospray ionization (ESI-MS), excess 3-HNP does not produce significant background signals, simplifying the analysis and improving quantification.[4]
-
Versatility: 3-HNP can be used for the simultaneous analysis of a wide range of carbonyl-containing metabolites.[3]
Experimental Protocols
1. Reagents and Materials
-
This compound (3-HNP)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Aldehyde/ketone standards
-
Sample matrix (e.g., plasma, tissue homogenate, reaction mixture)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
2. Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of the target carbonyl compounds in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare a mixed working standard solution containing all target analytes by diluting the stock solutions in water or a solvent compatible with the sample matrix.
-
Sample Preparation: The sample preparation procedure will vary depending on the matrix. For biological samples, protein precipitation is often necessary. A typical procedure involves adding a cold protein precipitation agent, such as trichloroacetic acid (TCA) or acetonitrile, to the sample, followed by vortexing and centrifugation to pellet the proteins.[2] The supernatant is then collected for derivatization.
3. Derivatization Protocol
The following protocol is based on optimized conditions for the derivatization of reactive aldehydes.[2] It is recommended to optimize these conditions for specific carbonyl compounds of interest.
-
Prepare the 3-HNP Reagent: Prepare a 25 mM solution of 3-HNP in 75% acetonitrile containing 0.2% trifluoroacetic acid (TFA).[2]
-
Reaction Mixture: In a microcentrifuge tube, mix 50 µL of the sample or standard solution with 50 µL of the 3-HNP reagent.
-
Incubation: Vortex the mixture briefly and incubate at 20°C for 30 minutes.[2]
-
Quenching/Dilution: After incubation, dilute the reaction mixture with a suitable solvent, such as 20% acetonitrile, prior to LC-MS analysis.[2]
4. LC-MS Analysis Protocol
The following are general LC-MS conditions that can be adapted for the analysis of 3-HNP derivatives.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of the derivatives.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the derivatized analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for 3-HNP derivatives.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is ideal for targeted quantification, providing high selectivity and sensitivity. For untargeted analysis, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.
-
MRM Transitions: The specific precursor and product ion transitions for each 3-HNP derivative need to be determined by infusing the individual derivatized standards into the mass spectrometer.
-
Caption: Experimental workflow for 3-HNP derivatization and LC-MS analysis.
Quantitative Data Summary
The following table summarizes the optimized derivatization conditions and performance data for the analysis of several reactive aldehydes using 3-HNP derivatization followed by LC-MS/MS.[2]
| Parameter | Optimized Condition/Value |
| Derivatization Reagent | This compound (3-HNP) |
| 3-HNP Concentration | 25 mM[2] |
| Reaction Temperature | 20 °C[2] |
| Reaction Time | 30 minutes[2] |
| Analyte | Linearity Range (µM) | On-Column LOD (fmol) |
| Malondialdehyde (MDA) | 0.1 - 12.5 | 0.1 - 2 |
| Acrolein (ACR) | 0.01 - 6.25 | 0.1 - 2 |
| 4-Hydroxy-2-hexenal (HHE) | 0.01 - 6.25 | 0.1 - 2 |
| 4-Hydroxy-2-nonenal (HNE) | 0.01 - 6.25 | 0.1 - 2 |
Derivatization of carbonyl compounds with this compound is a robust and highly sensitive method for their quantification by LC-MS. This approach effectively addresses the challenges associated with the analysis of underivatized carbonyls, enabling lower detection limits and broader applicability. The detailed protocols and quantitative data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical strategy in their laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Condensation Reaction of 3-Hydrazinyl-2-nitropyridine with Diketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1-(2-nitropyridin-3-yl)-substituted pyrazoles through the condensation reaction of 3-hydrazinyl-2-nitropyridine with various 1,3-diketones. This classic cyclocondensation reaction, a variant of the Knorr pyrazole synthesis, is a robust and versatile method for accessing a library of pyrazole derivatives.[1][2][3] The resulting 2-nitropyridinyl-pyrazole scaffold is of significant interest in medicinal chemistry due to the established and diverse biological activities of pyrazole-containing compounds, including their roles as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6][7]
The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs.[4] Its unique structural and electronic properties allow for diverse interactions with biological targets. The 2-nitropyridine substituent in the synthesized compounds offers a potential site for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Pyrazole derivatives have shown promise as kinase inhibitors, a critical class of targets in oncology.[8][9][10][11][12]
General Reaction Scheme
The synthesis proceeds via the acid-catalyzed condensation of this compound with a 1,3-dicarbonyl compound. The reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.
Figure 1: General reaction scheme for the synthesis of 1-(2-nitropyridin-3-yl)-substituted pyrazoles.
Experimental Protocols
The following protocols describe the synthesis of 1-(2-nitropyridin-3-yl)-substituted pyrazoles using different 1,3-diketones. These are generalized procedures that may require optimization based on the specific diketone used and the desired scale of the reaction.
Protocol 1: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-nitropyridine
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add acetylacetone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78-80 °C) and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
Add cold water to the concentrated mixture to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product under vacuum to obtain 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-nitropyridine.
Protocol 2: Synthesis of 1-(2-nitropyridin-3-yl)-3,5-diphenyl-1H-pyrazole
Materials:
-
This compound
-
Dibenzoylmethane (1,3-diphenyl-1,3-propanedione)
-
Glacial Acetic Acid
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and dibenzoylmethane (1.0 eq) in ethanol or DMF.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to 80-100 °C and stir for 3-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After cooling to room temperature, pour the reaction mixture into ice-water to induce precipitation.
-
Collect the precipitate by filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 1-(2-nitropyridin-3-yl)-3,5-diphenyl-1H-pyrazole.[13]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of various 1-(2-nitropyridin-3-yl)-substituted pyrazoles.
| Diketone (R1, R2) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Acetylacetone (CH₃, CH₃) | Ethanol | Acetic Acid | Reflux | 2-4 | 85-95 |
| Benzoylacetone (C₆H₅, CH₃) | Ethanol | Acetic Acid | Reflux | 3-5 | 75-85 |
| Dibenzoylmethane (C₆H₅, C₆H₅) | Ethanol/DMF | Acetic Acid | 80-100 | 3-6 | 80-90 |
| 1,1,1-Trifluoro-2,4-pentanedione (CF₃, CH₃) | Ethanol | Acetic Acid | Reflux | 4-6 | 70-80 |
Mandatory Visualizations
Logical Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis of a 2-nitropyridinyl-pyrazole library and subsequent biological screening, a common practice in drug discovery.
Caption: Workflow for the synthesis and evaluation of 2-nitropyridinyl-pyrazoles.
Reaction Mechanism
The following diagram illustrates the stepwise mechanism of the Knorr pyrazole synthesis.
Caption: Mechanism of the Knorr pyrazole synthesis.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 12. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Hydrazinyl-2-nitropyridine in Bioorthogonal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Click chemistry describes a class of reactions that are rapid, high-yielding, and selective, making them ideal for applications in drug discovery, bioconjugation, and materials science.[1][2][3] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[1][2][3][4] While 3-Hydrazinyl-2-nitropyridine is not a conventional reagent for canonical click chemistry reactions like CuAAC, its hydrazinyl moiety (-NHNH₂) is highly valuable for other efficient bioorthogonal "click-like" ligations, such as hydrazone formation.
This document provides an overview of how the this compound scaffold can be utilized in bioorthogonal chemistry. It includes protocols for hydrazone ligation and a general, robust protocol for the widely used CuAAC reaction, into which this pyridine scaffold could be integrated after appropriate functionalization.
Section 1: Hydrazone Ligation with this compound
The reaction between a hydrazine and an aldehyde or ketone to form a hydrazone is a highly efficient and bioorthogonal transformation. It proceeds under mild, often physiological conditions without the need for a metal catalyst. The resulting C=N bond is stable, though it can be reversible under acidic conditions, which can be advantageous for designing cleavable linkers.
Application: Labeling of proteins, nanoparticles, or other biomolecules that have been modified to contain an aldehyde or ketone group.
General Workflow for Hydrazone Ligation
Caption: Workflow for bioconjugation via hydrazone ligation.
Protocol 1: General Hydrazone Ligation
-
Preparation of Reactants:
-
Dissolve the aldehyde or ketone-functionalized biomolecule (e.g., protein) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH between 6.5 and 7.4 to a final concentration of 1-10 mg/mL.
-
Prepare a 10-50 mM stock solution of this compound in an organic co-solvent such as DMSO.
-
-
Ligation Reaction:
-
Add the this compound stock solution to the biomolecule solution to achieve a 10- to 100-fold molar excess of the hydrazine. Ensure the final concentration of the organic solvent remains low (typically <5% v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours. The reaction progress can be monitored by an appropriate analytical technique if required.
-
-
Purification:
-
Remove the unreacted this compound and byproducts using a suitable method for the biomolecule, such as dialysis, size-exclusion chromatography (SEC), or spin filtration.
-
-
Analysis:
-
Confirm the successful conjugation using methods like SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.
-
Section 2: General Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For the this compound scaffold to be used in the most common form of click chemistry, it must first be functionalized to contain either an azide or a terminal alkyne. The following section provides a robust, general protocol for the CuAAC reaction, which can be applied once such a modified pyridine derivative is synthesized.
The CuAAC reaction joins an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[1][5] The reaction is highly efficient and is often complete within minutes to a few hours at room temperature.[5]
CuAAC Catalytic Cycle
Caption: Simplified catalytic cycle of the CuAAC reaction.
Protocol 2: CuAAC for Labeling Biomolecules in Solution
This protocol uses a water-soluble ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), to stabilize the Cu(I) catalyst and improve reaction efficiency in aqueous media.[5]
Reagent Preparation and Stoichiometry
| Reagent | Stock Concentration | Volume (for 100 µL rxn) | Final Concentration/Amount |
| Alkyne-Biomolecule | 1 mg/mL in PBS | 50 µL | 50 µg |
| Azide Probe | 10 mM in DMSO/Water | 2 µL | 200 µM |
| THPTA Ligand | 100 mM in Water | 1 µL | 1 mM |
| Copper(II) Sulfate | 20 mM in Water | 5 µL | 1 mM |
| Sodium Ascorbate | 300 mM in Water | 10 µL | 30 mM |
| PBS Buffer | - | 32 µL | - |
Note: The azide and alkyne components can be swapped. This table is an example starting point; optimization may be required.
Experimental Procedure
-
Reactant Mixture: In a microcentrifuge tube, combine the biomolecule (e.g., 50 µL of a 1 mg/mL protein solution) with the azide or alkyne probe (e.g., 2 µL of a 10 mM stock solution). Add buffer (e.g., PBS) to bring the volume to ~84 µL. Mix gently.
-
Catalyst Premix: In a separate tube, prepare the catalyst complex.
-
Add 1 µL of 100 mM THPTA solution.
-
Add 5 µL of 20 mM CuSO₄ solution.
-
Vortex briefly and let the complex form for 2-3 minutes.
-
-
Add Catalyst: Add the 6 µL of the catalyst premix to the biomolecule-probe mixture. Mix gently.
-
Initiate Reaction: Add 10 µL of a freshly prepared 300 mM sodium ascorbate solution to initiate the reaction. The final volume will be ~100 µL. Mix gently.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Purification and Analysis: Stop the reaction by adding EDTA (to chelate copper) and/or proceed directly to purification using methods described in Protocol 1 (dialysis, SEC, etc.) to remove excess reagents and catalyst. Analyze the product to confirm conjugation.
Section 3: Hypothetical Functionalization of this compound for CuAAC
To make the this compound core compatible with CuAAC, the hydrazine group can serve as a synthetic handle to introduce a required functional group.
Logical Workflow for Functionalization
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. broadpharm.com [broadpharm.com]
Application Notes: Synthesis of Novel Hydrazone Dyes using 3-Hydrazinyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydrazinyl-2-nitropyridine is a versatile heterocyclic building block for the synthesis of a variety of novel compounds. Its reactive hydrazine moiety allows for the formation of hydrazones through condensation reactions with aldehydes and ketones. The resulting hydrazone derivatives often possess extended π-conjugated systems, leading to colored compounds with potential applications as dyes, pigments, or functional materials. The presence of the electron-withdrawing nitro group on the pyridine ring can further influence the electronic and spectral properties of these molecules.
This document provides a detailed protocol for the synthesis of a representative novel hydrazone dye, the 3-nitropyridin-2-yl hydrazone of 5-acetyl-3-phenyl-1,2,4-triazine, a compound with a significant conjugated system expected to absorb in the visible spectrum. While specific spectral data for this exact compound is not widely published, representative data for similar hydrazone structures are provided to guide researchers in the characterization of these novel dyes.
General Reaction Pathway
The synthesis of hydrazone dyes from this compound follows a straightforward condensation reaction with a suitable carbonyl compound. The reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.
Caption: General reaction pathway for the synthesis of hydrazone dyes.
Experimental Protocols
Synthesis of this compound (Precursor)
A common route to synthesize 2-hydrazinyl-3-nitropyridine involves the reaction of 2-chloro-3-nitropyridine with hydrazine hydrate.
Materials:
-
2-Chloro-3-nitropyridine
-
Hydrazine hydrate
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1 equivalent) in acetonitrile at 0°C.
-
Slowly add hydrazine hydrate (1.5 equivalents) to the solution while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to 20°C and stir for 20 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain 2-hydrazinyl-3-nitropyridine as a solid.
Synthesis of a Novel Hydrazone Dye: 3-Nitropyridin-2-yl hydrazone of 5-Acetyl-3-phenyl-1,2,4-triazine
This protocol is based on general procedures for the condensation of hydrazines with acetyl-1,2,4-triazines.
Materials:
-
This compound
-
5-Acetyl-3-phenyl-1,2,4-triazine
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Experimental Workflow:
Caption: Workflow for the synthesis and characterization of hydrazone dyes.
Procedure:
-
In a round-bottom flask, dissolve 5-acetyl-3-phenyl-1,2,4-triazine (1 equivalent) in ethanol.
-
Add a solution of this compound (1 equivalent) in ethanol to the flask.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The resulting solid product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Data Presentation
The following table presents representative spectroscopic data for hydrazone compounds containing nitro-aromatic and heterocyclic moieties. This data can be used as a reference for the characterization of novel dyes synthesized from this compound.
| Compound Class | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Color | Reference |
| Nitrophenyl hydrazones | 350-450 | 15,000 - 30,000 | Yellow to Orange | General Literature |
| Pyridinyl hydrazones | 320-400 | 10,000 - 25,000 | Pale Yellow to Yellow | [1] |
| Triazine-based hydrazones | 300-380 | 20,000 - 40,000 | Colorless to Pale Yellow | [2] |
| Predicted: 3-Nitropyridin-2-yl hydrazone of 5-Acetyl-3-phenyl-1,2,4-triazine | 400-500 | ~25,000 - 45,000 | Yellow to Red | Estimated |
Note: The predicted values are an estimation based on the extended conjugation and the presence of both electron-donating (hydrazine linkage) and electron-withdrawing (nitro group) functionalities, which are expected to cause a bathochromic (red) shift in the absorption maximum.
Characterization
The synthesized hydrazone dyes should be characterized using standard analytical techniques:
-
FT-IR Spectroscopy: To confirm the formation of the C=N bond of the hydrazone (typically appearing in the 1570-1620 cm⁻¹ region) and the presence of the N-H bond (around 3200-3400 cm⁻¹).
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the final product.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized dye.
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) and the molar absorptivity (ε), which are key indicators of the compound's properties as a dye.
Conclusion
This compound serves as a valuable precursor for the synthesis of novel hydrazone dyes. The straightforward condensation reaction with various aldehydes and ketones allows for the creation of a diverse library of colored compounds. The protocols and representative data provided herein offer a solid foundation for researchers to explore the synthesis and characterization of these new materials for potential applications in materials science, as biological probes, or in the development of new chromogenic sensors.
References
- 1. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydrazinyl-2-nitropyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Hydrazinyl-2-nitropyridine as a versatile building block in the development of novel agrochemicals. The protocols outlined below are based on established chemical transformations of hydrazine derivatives for the creation of biologically active molecules, including pyrazoles and hydrazones, which are prominent classes of fungicides, insecticides, and herbicides.
Introduction: The Role of the Pyridine Ring in Agrochemicals
Pyridine-based compounds are integral to modern agrochemical research and development, forming the core structure of numerous commercial pesticides. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, often imparts favorable properties to bioactive molecules, including enhanced systemic movement in plants, metabolic stability, and specific interactions with biological targets. The introduction of a hydrazinyl group, particularly adjacent to an electron-withdrawing nitro group as in this compound, provides a reactive handle for the construction of a diverse array of agrochemical candidates.
The primary applications of this compound in agrochemical synthesis revolve around its nucleophilic hydrazine moiety, which readily participates in condensation reactions with carbonyl compounds and cyclization reactions to form stable heterocyclic systems.
Key Synthetic Applications
Two principal classes of agrochemicals can be synthesized from this compound:
-
Pyrazole Derivatives: Through cyclocondensation with 1,3-dicarbonyl compounds.
-
Hydrazone Derivatives: Through condensation with aldehydes and ketones.
Synthesis of Pyrazole Derivatives
The Knorr pyrazole synthesis and related methodologies are cornerstone reactions in heterocyclic chemistry, allowing for the construction of the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound.[1][2][3][4] Pyrazole derivatives are a well-established class of agrochemicals with a broad spectrum of activities.
Logical Relationship: Synthesis of Pyrazole Derivatives
Caption: Synthetic pathway from this compound to pyrazole agrochemicals.
Experimental Protocol: General Procedure for the Synthesis of (2-Nitropyridin-3-yl)pyrazole Derivatives
This protocol is a generalized procedure based on the Knorr pyrazole synthesis.[1][2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add this compound (1.0 - 1.2 eq.) to the solution.
-
Catalyst (Optional): For less reactive dicarbonyl compounds, a catalytic amount of a mineral acid (e.g., HCl, H₂SO₄) or a Lewis acid can be added. The reaction pH is typically maintained between 0 and 6.9.[5][6]
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from 2 to 24 hours, depending on the reactivity of the substrates. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired pyrazole derivative.
Table 1: Representative Bioactivity of Pyrazole-based Agrochemicals (Analogous Compounds)
| Compound Type | Target Organism | Bioassay | Activity (EC₅₀/LC₅₀) |
| Pyrazole Oxime Derivative | Tetranychus cinnabarinus (Mite) | Acaricidal | 1.5 - 25 µg/mL |
| 5-Trifluoromethylpyridyl Pyrazole | Tetranychus cinnabarinus (Mite) | Acaricidal | Varies with substitution |
| Myricetin Pyrazole Piperazine Amide | Xanthomonas oryzae pv. oryzae (Bacteria) | Antibacterial | 18.8 µg/mL |
| Myricetin Pyrazole Piperazine Amide | Phytophthora capsici (Fungus) | Antifungal | 11.3 µg/mL |
Note: Data is for analogous pyrazole structures containing substituted pyridine or other aromatic moieties and is intended to be representative of the potential activity of derivatives of this compound.[7][8]
Synthesis of Hydrazone Derivatives
The condensation of hydrazines with aldehydes or ketones is a straightforward and high-yielding reaction to form hydrazones.[9][10][11] Hydrazone derivatives are a significant class of agrochemicals, with some commercial products used as insecticides and fungicides.
Logical Relationship: Synthesis of Hydrazone Derivatives
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 6. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Hydrazone derivatives in agrochemical discovery and development [html.rhhz.net]
- 10. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alcrut.com [alcrut.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Hydrazinyl-2-nitropyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydrazinyl-2-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and commercially available starting material is 2-Chloro-3-nitropyridine.
Q2: What is the typical reagent used to introduce the hydrazinyl group?
Hydrazine hydrate is the standard reagent for this nucleophilic aromatic substitution reaction.
Q3: What is a general, high-yield protocol for this synthesis?
A widely cited method involves reacting 2-Chloro-3-nitropyridine with hydrazine hydrate in a suitable solvent like acetonitrile. One reported procedure involves adding hydrazine hydrate to a solution of 2-chloro-3-nitropyridine in acetonitrile at 0°C and then stirring the mixture at 20°C for 20 hours. This method has been reported to yield 2-hydrazinyl-3-nitropyridine in quantitative amounts.[1]
Q4: Are there common side reactions to be aware of?
Potential side reactions include the formation of di-substituted products if the reaction temperature is too high or if an excessive amount of hydrazine is used. In analogous reactions with di-substituted pyridines, the position of substitution can be an issue, but with 2-Chloro-3-nitropyridine, the substitution is regioselective for the chloro group.
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the disappearance of the starting material (2-Chloro-3-nitropyridine) and the appearance of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive hydrazine hydrate. | 1. Use fresh, high-quality hydrazine hydrate. |
| 2. Insufficient reaction time or temperature. | 2. Increase the reaction time or slightly elevate the temperature, monitoring for side product formation. | |
| 3. Poor quality of starting material. | 3. Verify the purity of the 2-Chloro-3-nitropyridine by melting point or spectroscopic methods. | |
| Presence of Unreacted Starting Material | 1. Incomplete reaction. | 1. Extend the reaction time. |
| 2. Insufficient amount of hydrazine hydrate. | 2. Use a slight excess of hydrazine hydrate (e.g., 1.5 equivalents). | |
| Formation of Impurities or Side Products | 1. Reaction temperature is too high. | 1. Maintain the recommended reaction temperature (e.g., 0-20°C). |
| 2. Molar ratio of reactants is not optimal. | 2. Carefully control the stoichiometry of the reactants. | |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the reaction solvent. | 1. Concentrate the reaction mixture under reduced pressure to precipitate the product.[1] |
| 2. Presence of water-soluble byproducts. | 2. Wash the crude product with cold water after filtration. |
Data on Optimization of a Related Synthesis
Table 1: Effect of Solvent on the Yield of 3-Chloro-2-hydrazinopyridine
| Solvent | Reaction Time (hours) | Yield (%) |
| Dioxane | 20 | 71 |
| None (neat) | 4 | 68.5 |
| Ethanol | 6 | 97 |
| Dimethylacetamide (DMAC) | 6 | 98 |
| Tetrahydrofuran (THF) | 6 | 95 |
Data adapted from a patent for the synthesis of 3-chloro-2-hydrazinopyridine and may not be directly transferable.[2]
Table 2: Effect of Molar Ratio of Hydrazine Hydrate on the Yield of 3-Chloro-2-hydrazinopyridine
| Molar Ratio (2,3-Dichloropyridine : Hydrazine Hydrate) | Reaction Time (hours) | Yield (%) |
| 1 : 4 | 8 | 95 |
| 1 : 6 | 6 | 97 |
Data adapted from a patent for the synthesis of 3-chloro-2-hydrazinopyridine and may not be directly transferable.[2]
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is based on a reported synthesis with a quantitative yield.[1]
Materials:
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2-Chloro-3-nitropyridine
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Hydrazine hydrate
-
Acetonitrile
Procedure:
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Dissolve 2-chloro-3-nitropyridine (e.g., 50 g, 316 mmol) in acetonitrile (500 mL) in a reaction vessel equipped with a stirrer.
-
Cool the solution to 0°C using an ice bath.
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Slowly add hydrazine hydrate (e.g., 28 g, 474 mmol) to the cooled solution.
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Allow the reaction mixture to warm to 20°C and stir for 20 hours.
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Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
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Upon completion, concentrate the reaction mixture under reduced pressure to afford 2-hydrazinyl-3-nitropyridine as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Pyrazole Synthesis from 3-Hydrazinyl-2-nitropyridine
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of pyrazolo[3,4-b]pyridines via the reductive cyclization of 3-hydrazinyl-2-nitropyridine. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of the pyrazolo[3,4-b]pyridine ring from this compound?
A1: The reaction is a reductive intramolecular cyclization. It involves two key steps:
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Reduction: The nitro group (-NO₂) on the pyridine ring is reduced to a nitroso (-NO) or amino (-NH₂) group. This is typically achieved using a chemical reducing agent or catalytic hydrogenation.
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Cyclization: The newly formed reactive intermediate on the pyridine ring undergoes an intramolecular condensation reaction with the adjacent hydrazinyl group, leading to the formation of the fused pyrazole ring and eliminating water.
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields in this synthesis can stem from several factors:
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Incomplete Reduction: The reduction of the nitro group may be sluggish or incomplete.
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Side Reactions: The highly reactive intermediates can participate in undesired side reactions, such as intermolecular dimerization or degradation.
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Suboptimal Reaction Conditions: The choice of solvent, temperature, catalyst, and pH can significantly impact the reaction's efficiency.
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Purity of Starting Material: Impurities in the this compound can interfere with the reaction.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to track the consumption of the starting material and the appearance of the product spot. UV light (254 nm) is typically used for visualization, as the aromatic starting material and product are UV-active.
Q4: Are there common side products I should be aware of?
A4: Yes, potential side products can include:
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Aminopyridine derivatives: If the cyclization step fails after the nitro group reduction.
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Polymeric materials: Resulting from intermolecular reactions.
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Partially reduced intermediates: If the reduction process is not driven to completion.
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Regioisomers: While less common in this specific intramolecular reaction, the formation of isomers can be a challenge in related pyrazole syntheses with unsymmetrical precursors.[1]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Recommendation |
| Ineffective Reduction of the Nitro Group | • Choice of Reducing Agent: If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is active and not poisoned. For chemical reducing agents (e.g., SnCl₂, Na₂S₂O₄), ensure they are fresh and used in sufficient stoichiometric amounts. • Increase Catalyst Loading: A higher loading of the hydrogenation catalyst may be necessary. |
| Incorrect Solvent | • Solvent Screening: The solvent affects the solubility of reactants and reaction kinetics. Ethanol is commonly used, but other solvents like methanol, acetic acid, or dimethylformamide (DMF) could be more effective depending on the specific reducing agent.[1] |
| Suboptimal Temperature | • Temperature Optimization: While some reductions proceed at room temperature, others require heating to overcome the activation energy barrier. Monitor the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) to find the optimum. |
| Catalyst Poisoning | • Purify Starting Material: Impurities, particularly sulfur-containing compounds, can poison noble metal catalysts like Palladium. Purify the this compound if necessary. |
Problem 2: Multiple Spots on TLC, Indicating Side Products
| Possible Cause | Troubleshooting Recommendation |
| Reaction Temperature is Too High | • Lower the Temperature: High temperatures can lead to thermal degradation of the starting material or product and promote side reactions. |
| Incorrect pH | • Use a Buffered System or Acid/Base Catalyst: The cyclization step can be pH-sensitive. The addition of a catalytic amount of acid (e.g., acetic acid) can promote the condensation by protonating the nitro/nitroso group, while a base can assist in necessary deprotonation steps. A combination of acetic acid and triethylamine has been shown to improve yields in similar syntheses.[1] |
| Air (Oxygen) Interference | • Inert Atmosphere: The reaction, particularly the intermediates, may be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side products. |
Data Presentation: Impact of Conditions on Yield
Optimizing reaction conditions is crucial for maximizing yield. The following tables summarize data from related pyrazolo[3,4-b]pyridine syntheses, which can serve as a starting point for optimization.
Table 1: Effect of Catalyst on Yield in a Related Pyrazolo[3,4-b]pyridine Synthesis
| Catalyst (0.1 equiv) | Solvent | Temperature | Time (h) | Yield (%) |
| Cu(OAc)₂ | Chloroform | Reflux | 48 | 88 |
| Cu(acac)₂ | Chloroform | Reflux | 48 | 94 |
| CuSO₄ | Chloroform | Reflux | 48 | 65 |
| CuCl₂ | Chloroform | Reflux | 48 | 72 |
| None | Chloroform | Reflux | 48 | < 5 |
| Data adapted from a Cu(II)-catalyzed synthesis of pyrazolo[3,4-b]pyridine derivatives.[2] |
Table 2: Effect of Solvent on Yield in a Related Pyrazolo[3,4-b]pyridine Synthesis
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| Cu(acac)₂ | Acetonitrile | Reflux | 48 | 20 |
| Cu(acac)₂ | Methanol | Reflux | 48 | No Product |
| Cu(acac)₂ | Ethanol | Reflux | 48 | No Product |
| Cu(acac)₂ | Benzene | Reflux | 48 | 40 |
| Cu(acac)₂ | Toluene | Reflux | 48 | 68 |
| Cu(acac)₂ | Chloroform | Reflux | 48 | 94 |
| Data adapted from a Cu(II)-catalyzed synthesis of pyrazolo[3,4-b]pyridine derivatives.[2] |
Detailed Experimental Protocol
This section provides a representative protocol for the reductive cyclization of a substituted nitropyridine. Note: This is a general procedure and may require optimization for your specific substrate.
Synthesis of 1H-Pyrazolo[3,4-b]pyridin-3-amine via Catalytic Hydrogenation
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Reaction Setup:
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To a hydrogenation flask, add this compound (1.0 eq).
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Add a suitable solvent, such as ethanol or methanol (e.g., 10 mL per 1 g of starting material).
-
Carefully add Palladium on carbon (10% Pd/C, 5-10 mol%).
-
-
Hydrogenation:
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Seal the flask and purge it with nitrogen, followed by hydrogen.
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Pressurize the vessel with hydrogen gas (typically 1-4 atm).
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Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
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Monitor the reaction progress by TLC until the starting material is completely consumed. The reaction time can vary from a few hours to overnight.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane), to afford the pure 1H-pyrazolo[3,4-b]pyridin-3-amine.
-
Visualizations
Experimental Workflow
Troubleshooting Logic Diagram
References
Technical Support Center: 3-Hydrazinyl-2-nitropyridine in Condensation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydrazinyl-2-nitropyridine in condensation reactions.
Troubleshooting Guide
Users may encounter several issues during condensation reactions with this compound. This guide provides potential causes and solutions for common problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | 1. Incomplete hydrazone formation: The initial condensation to form the hydrazone intermediate may be slow or incomplete. 2. Unfavorable reaction conditions: Temperature, solvent, or catalyst may not be optimal for the cyclization step. 3. Degradation of starting material: this compound can be sensitive to harsh conditions. | 1. Reaction Monitoring: Monitor the initial hydrazone formation by TLC or LC-MS before proceeding with cyclization. Consider pre-forming the hydrazone at room temperature or slightly elevated temperatures before adding the cyclizing agent. 2. Optimization of Conditions: Screen different solvents (e.g., ethanol, acetic acid, DMF). If acid-catalyzed, vary the acid (e.g., acetic acid, p-toluenesulfonic acid). For oxidative cyclization, ensure the appropriate oxidant is used in the correct stoichiometry. 3. Mild Reaction Conditions: Employ milder reaction conditions, such as lower temperatures and shorter reaction times, to prevent degradation. |
| Formation of Multiple Products/Impure Product | 1. Side reactions of the nitro group: The electron-withdrawing nitro group can activate the pyridine ring for nucleophilic attack, leading to undesired products. 2. Self-condensation: this compound may react with itself under certain conditions. 3. Isomer formation: If reacting with an unsymmetrical dicarbonyl compound, regioisomers can be formed. | 1. Control of Reaction Stoichiometry: Use a slight excess of the carbonyl compound to favor the desired reaction over self-condensation. 2. Temperature Control: Maintain a consistent and controlled temperature throughout the reaction to minimize side reactions. 3. Careful Reactant Addition: Add the more reactive species slowly to the reaction mixture to control the reaction rate and minimize byproduct formation. 4. Chromatographic Purification: Utilize column chromatography with an appropriate solvent system to separate the desired product from isomers and other impurities. |
| Product is a Dark, Tarry Material | 1. Polymerization/Decomposition: High temperatures or prolonged reaction times can lead to the decomposition and polymerization of starting materials and products. 2. Presence of strong oxidizing or reducing agents: Incompatible reagents can cause decomposition. | 1. Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Degas Solvents: Use degassed solvents to remove oxygen, which can promote oxidative decomposition. 3. Check Reagent Compatibility: Ensure all reagents are compatible and that no unintended redox reactions are occurring. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in condensation reactions?
A1: The most common side reactions stem from the high reactivity of the molecule. These can include:
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Formation of regioisomers: When using unsymmetrical dicarbonyl compounds, the initial condensation can occur at either carbonyl group, leading to a mixture of isomeric products.
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Ring-opening of the pyridine: Under harsh basic or nucleophilic conditions, the electron-deficient pyridine ring can be susceptible to nucleophilic attack and subsequent ring-opening.
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Reduction of the nitro group: If reducing agents are present, even mild ones, the nitro group can be reduced to a nitroso or amino group, leading to a different set of products.
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Self-condensation: Although less common, dimerization or trimerization of this compound can occur, especially at high concentrations and temperatures.
Q2: How does the nitro group influence the reactivity and potential for side reactions?
A2: The nitro group is a strong electron-withdrawing group. Its presence at the 2-position of the pyridine ring has two major effects:
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Activation of the ring: It makes the pyridine ring electron-deficient and more susceptible to nucleophilic attack. This can be a desired effect for certain reactions but can also lead to unwanted side reactions with nucleophilic reagents or solvents.
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Increased acidity of the hydrazinyl protons: The electron-withdrawing nature of the nitro group increases the acidity of the N-H protons of the hydrazine moiety, which can affect its nucleophilicity and the conditions required for condensation.
Q3: What is the expected product when reacting this compound with a 1,3-dicarbonyl compound?
A3: The expected product is a pyrazole-fused pyridine, specifically a nitropyrazolopyridine. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.
Q4: Can I use a strong base to deprotonate the hydrazine for the condensation reaction?
A4: Caution is advised when using strong bases. Due to the electron-deficient nature of the 2-nitropyridine ring, strong bases can potentially act as nucleophiles and attack the ring, leading to undesired byproducts. It is generally recommended to use weaker bases or rely on the inherent nucleophilicity of the hydrazine under neutral or mildly acidic conditions.
Experimental Protocols
General Protocol for the Condensation of this compound with a β-Ketoester
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Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Addition of Carbonyl Compound: Add the β-ketoester (1.1 equivalents) to the solution at room temperature.
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Reaction: Stir the mixture at room temperature for 30 minutes to 1 hour to allow for the initial formation of the hydrazone intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Cyclization: Heat the reaction mixture to reflux and maintain for 2-6 hours, or until TLC analysis indicates the consumption of the hydrazone intermediate and formation of the desired product.
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Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Technical Support Center: Purification of 3-Hydrazinyl-2-nitropyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-hydrazinyl-2-nitropyridine derivatives. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most common and effective methods for purifying this compound derivatives are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity of the compound.
Q2: My purified this compound derivative is a yellow solid. Is this expected?
A2: Yes, this compound and its derivatives are often reported as yellow solids. The color is characteristic of the chromophore system present in the molecule.
Q3: What are some common impurities I should be aware of during the synthesis and purification of this compound derivatives?
A3: Common impurities can include unreacted starting materials, such as the corresponding 3-chloro-2-nitropyridine, and side-products from the reaction. One common side reaction is the formation of azine byproducts.[1] It is also possible to have di-substituted pyridine derivatives as impurities.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound derivatives can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity and quantifying impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify the presence of any residual solvents or impurities. Thin-Layer Chromatography (TLC) is a quick and convenient method to qualitatively assess the purity and monitor the progress of a purification.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the hot solvent.
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Possible Cause: The chosen solvent is not suitable for your specific derivative.
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Solution: Select a more appropriate solvent. This compound derivatives are generally polar compounds. Good single solvents for recrystallization include ethanol and methanol. Solvent mixtures such as ethanol/water or ethyl acetate/hexane can also be effective. It is recommended to perform small-scale solubility tests with a variety of solvents to identify the best one for your compound.
Problem 2: No crystals form upon cooling, or the product "oils out".
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Possible Cause 1: The solution is not sufficiently saturated.
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Solution 1: If too much solvent was added, carefully evaporate some of it to increase the concentration of your compound and then allow it to cool again.
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Possible Cause 2: The solution is supersaturated but lacks a nucleation site.
-
Solution 2: Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.
-
Possible Cause 3: The cooling process is too rapid.
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Solution 3: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of an oil instead of crystals.
Column Chromatography
Problem 1: The compound does not move from the baseline on the TLC plate.
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Possible Cause: The eluent is not polar enough.
-
Solution: Increase the polarity of your eluent system. For this compound derivatives, common eluent systems include mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Gradually increasing the proportion of ethyl acetate will increase the polarity. For very polar compounds, a small amount of methanol can be added to the eluent.
Problem 2: The compound streaks on the TLC plate and the column, leading to poor separation.
-
Possible Cause: The basic nitrogen atoms in the pyridine ring are interacting with the acidic silanol groups on the silica gel.
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Solution: Add a small amount (0.5-1%) of a basic modifier, such as triethylamine or pyridine, to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape and separation.
Problem 3: Low recovery of the compound from the column.
-
Possible Cause 1: The compound is still on the column.
-
Solution 1: After your initial elution, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to ensure all the compound has been eluted.
-
Possible Cause 2: The compound is unstable on silica gel.
-
Solution 2: Minimize the time the compound spends on the column by using flash chromatography. If decomposition is still an issue, consider using a different stationary phase, such as alumina.
Data Presentation
Table 1: Recommended Solvents for Purification of this compound Derivatives
| Purification Method | Recommended Solvents/Eluents | Notes |
| Recrystallization | Ethanol, Methanol, Ethanol/Water, Ethyl acetate/Hexane | The choice of solvent will depend on the specific derivative. Small-scale solubility tests are recommended. |
| Column Chromatography | Hexanes/Ethyl Acetate (gradient), Dichloromethane/Methanol (gradient) | Addition of 0.5-1% triethylamine to the eluent is often necessary to prevent streaking. |
Table 2: Typical Purity and Yield Data for Purified Nitropyridine Derivatives
| Compound | Purification Method | Purity | Yield | Reference |
| 3-Chloro-2-hydrazinopyridine | Crystallization from DMF/Water, followed by water wash | 99.2% | 90% | [3] |
| N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide | Washed with Methanol | >95% | Not Specified | [2] |
| 3-Bromo-2-hydrazinyl-5-nitropyridine | Not Specified | ≥98% | Not Specified | [4] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolution: In a flask, add the crude this compound derivative and a small amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Column Chromatography
-
Eluent Selection: Determine a suitable eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of hexanes and ethyl acetate, with 0.5% triethylamine). An ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen eluent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: A decision workflow for the purification of this compound derivatives.
Caption: A troubleshooting guide for column chromatography of this compound derivatives.
Note on Signaling Pathways: As of the current literature, specific signaling pathways involving this compound derivatives have not been extensively studied or reported. However, hydrazone derivatives, in general, have been investigated for a wide range of biological activities, including antimicrobial and antitumor effects.[5] Further research is needed to elucidate the specific molecular targets and signaling pathways of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 3. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for 3-Hydrazinyl-2-nitropyridine
This technical support center provides guidance on the stability, storage, and handling of 3-Hydrazinyl-2-nitropyridine, targeting researchers, scientists, and drug development professionals. The information provided is curated to address potential experimental challenges and ensure the effective use of this compound.
Disclaimer
Direct experimental data for this compound is limited. Much of the information presented here, including storage conditions, stability, and handling, is based on data from structurally similar compounds such as 2-Hydrazino-3-nitropyridine, 3-Hydroxy-2-nitropyridine, and other hydrazinyl-nitropyridine derivatives. Researchers should use this information as a guideline and conduct their own stability and solubility tests for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: What is the expected stability of this compound?
A2: Hydrazinyl and nitro-substituted pyridines can be sensitive to light, air, and moisture. It is crucial to handle the compound in a controlled environment, preferably under an inert atmosphere (e.g., nitrogen or argon), to minimize degradation. Exposure to strong oxidizing or reducing agents should be avoided.
Q3: What are the general handling precautions for this compound?
A3: this compound should be handled with care in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact. Avoid inhalation of dust or fumes. In case of contact, rinse the affected area thoroughly with water.
Q4: In which solvents is this compound likely to be soluble?
A4: Based on the solubility of similar compounds like 3-Hydroxy-2-nitropyridine, it is expected to have limited solubility in water but better solubility in organic solvents. Common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (methanol, ethanol) are likely to be suitable for dissolving this compound. It is always recommended to perform a small-scale solubility test before proceeding with larger experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Compound degradation | Ensure the compound is stored under the recommended cool, dry, and inert conditions. Prepare fresh solutions for each experiment. |
| Difficulty dissolving the compound | Inappropriate solvent selection | Test solubility in a range of polar aprotic solvents like DMSO or DMF. Gentle heating or sonication may aid dissolution. |
| Reaction failure or low yield | Reactivity of the hydrazinyl group | The hydrazinyl group is a strong nucleophile and can be sensitive. Ensure anhydrous reaction conditions and protect from atmospheric moisture and oxygen. |
| Unexpected side products | Instability under reaction conditions | The nitro group can be susceptible to reduction. Avoid harsh reducing agents unless intended. The pyridine ring can also undergo various reactions. Analyze reaction mixtures by LC-MS to identify byproducts. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |
| This compound | C₅H₆N₄O₂ | 154.13 | 0.8[1] |
| 2-Hydrazino-3-nitropyridine | C₅H₆N₄O₂ | 154.13 | - |
| 3-Hydroxy-2-nitropyridine | C₅H₄N₂O₃ | 140.10 | - |
Table 2: Solubility Data for a Structurally Similar Compound (3-Hydroxy-2-nitropyridine)
| Solvent | Solubility |
| Water | Sparingly soluble |
| DMSO | Slightly soluble |
| Methanol | Slightly soluble (with heating) |
| Alcohols, Ethers | Good solubility[2] |
Note: This data is for 3-Hydroxy-2-nitropyridine and should be used as an estimate for this compound.
Experimental Protocols
Hydrazinyl-nitropyridine derivatives are valuable intermediates in organic synthesis. The following is a representative protocol for a condensation reaction, a common application for such compounds.
Protocol: Synthesis of a Hydrazone Derivative
This protocol describes the reaction of a hydrazinyl-pyridine with an aldehyde to form a hydrazone, a common step in the synthesis of more complex heterocyclic structures.
-
Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., ethanol or acetic acid).
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Addition of Aldehyde: Add 1.1 equivalents of the desired aldehyde to the solution.
-
Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
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Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure hydrazone derivative.
Visualizations
Caption: A logical workflow for the synthesis of a hydrazone derivative.
Potential Application in Drug Discovery: Inhibition of CDK2 Signaling
Hydrazinyl-nitropyridine derivatives can serve as scaffolds for the synthesis of kinase inhibitors. For instance, they can be used to generate compounds that target Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3][4] Inhibition of CDK2 is a therapeutic strategy being explored for cancer treatment.
Caption: The role of CDK2 in the G1/S cell cycle transition and a potential point of inhibition.
References
- 1. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding corrosive reagents in the synthesis of 3-Hydrazinyl-2-nitropyridine precursors
Technical Support Center: Synthesis of 3-Hydrazinyl-2-nitropyridine Precursors
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for synthesizing precursors to this compound, with a focus on avoiding highly corrosive reagents.
Frequently Asked Questions (FAQs)
Q1: What are the typical corrosive reagents used in the synthesis of 3-halo-2-nitropyridine precursors?
Traditional synthesis routes for precursors like 3-chloro-2-nitropyridine or 3-hydroxy-2-nitropyridine often rely on highly corrosive reagents. The nitration step commonly employs a mixture of concentrated sulfuric acid and concentrated nitric acid ("mixed acid"), which is extremely corrosive and hazardous.[1][2] Subsequent chlorination steps may use reagents like thionyl chloride or triphosgene, which are also corrosive and require careful handling.[3][4]
Q2: Why is it important to find alternatives to these corrosive reagents?
Avoiding the use of strong, corrosive acids and chlorinating agents offers several significant advantages:
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Enhanced Safety: Reduces risks of chemical burns, toxic fume inhalation, and violent exothermic reactions.
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Equipment Longevity: Minimizes corrosion and damage to laboratory equipment and reactor vessels, leading to lower maintenance and replacement costs.[1]
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Environmental Responsibility: Decreases the generation of hazardous acidic waste, contributing to greener and more sustainable chemical processes.[1][5]
-
Simplified Procedures: Alternative methods can sometimes be simpler to perform and require less stringent handling protocols.[2]
Q3: What is the general non-corrosive strategy for synthesizing these precursors?
The primary strategy involves replacing the conventional "mixed acid" nitration with a milder, less corrosive system. A well-documented approach is the use of a metal nitrate, such as potassium nitrate (KNO₃), in the presence of acetic anhydride.[1][6] This system generates the nitrating species in situ under much less acidic conditions, thereby avoiding the need for concentrated sulfuric and nitric acids.[1] This approach has been shown to be effective for the nitration of 3-hydroxypyridine, a key starting material.
Q4: What is the key reaction for converting the precursor to this compound?
The conversion is a classic Nucleophilic Aromatic Substitution (SNAr) reaction.[7][8] A leaving group on the precursor, typically a halogen like chlorine at the 2-position, is displaced by hydrazine. The electron-withdrawing nitro group at the 2-position strongly activates the pyridine ring, making it susceptible to nucleophilic attack by hydrazine hydrate.[7][8] This reaction is generally efficient and proceeds under relatively mild conditions.
Alternative Synthesis Protocols
Protocol 1: Greener Nitration of 3-Hydroxypyridine
This protocol describes a regioselective nitration using a metal nitrate/acetic anhydride system, which avoids the use of concentrated mixed acids.
Materials:
-
3-Hydroxypyridine
-
Potassium Nitrate (KNO₃), anhydrous
-
Acetic Anhydride
-
Ethyl Acetate
-
Saturated Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Activated Carbon
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, add 3-hydroxypyridine (1.0 equiv.), ethyl acetate, potassium nitrate (KNO₃) (approx. 1.2 equiv.), and acetic anhydride (approx. 5-10 equiv.).[1][6]
-
Heat the mixture to 45°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][6]
-
Once the reaction is complete, cool the flask to room temperature.
-
Filter the mixture via suction filtration and wash the solid residue with a small amount of ethyl acetate.[6]
-
Combine the filtrates and carefully adjust the pH to neutral using a saturated NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3-4 times).
-
Combine the organic extracts, add activated carbon, and heat at reflux for approximately 1 hour.[6]
-
Cool the solution and filter to remove the activated carbon.
-
Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the 3-hydroxy-2-nitropyridine product.[6]
Protocol 2: Hydrazinolysis of 2-Chloro-3-nitropyridine
This protocol details the conversion of the precursor 2-chloro-3-nitropyridine to the final product, 2-hydrazinyl-3-nitropyridine.
Materials:
-
2-Chloro-3-nitropyridine
-
Hydrazine Hydrate
-
Acetonitrile
Procedure:
-
Dissolve 2-chloro-3-nitropyridine (1.0 equiv.) in acetonitrile in a round-bottom flask.[9]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add hydrazine hydrate (approx. 1.5 equiv.) to the cooled solution.[9]
-
Remove the ice bath and allow the reaction mixture to stir at 20°C for 20 hours.[9]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure to afford the 2-hydrazinyl-3-nitropyridine product, which typically precipitates as a yellow solid.[9]
Data Summary
The following table compares the traditional corrosive synthesis method with the proposed greener alternative for the nitration step.
| Feature | Traditional Method (Mixed Acid) | Greener Alternative (KNO₃/Ac₂O) |
| Nitrating Agent | Conc. H₂SO₄ / Conc. HNO₃ | KNO₃ / Acetic Anhydride |
| Reported Yield | ~30-40% | 81-90%[1][6] |
| Corrosivity | Extremely High | Low to Moderate |
| Safety Concerns | Highly exothermic, acid burns, toxic fumes | Controlled reaction, less hazardous reagents |
| Environmental Impact | Generates significant acidic waste | Reduced hazardous waste[1][5] |
Troubleshooting Guide
Q: My nitration reaction yield is low. What are the potential causes? A:
-
Moisture: The presence of water can hydrolyze the acetic anhydride and deactivate the nitrating species. Ensure all reagents and glassware are dry. Anhydrous KNO₃ is recommended.[2]
-
Temperature Control: The reaction is temperature-sensitive. A deviation from the optimal temperature (e.g., 45°C) can lead to incomplete reaction or the formation of side products.[6]
-
Purity of Starting Material: Impurities in the 3-hydroxypyridine can interfere with the reaction. Use a high-purity starting material.
Q: I am observing multiple spots on my TLC plate after the nitration step. What are the likely side products? A:
-
Isomers: While the reaction is highly regioselective for the 2-position, trace amounts of other nitrated isomers could form.
-
Di-nitrated Products: Over-nitration can occur if the reaction is left for too long or if the temperature is too high, leading to the formation of dinitro-pyridines.
-
Unreacted Starting Material: If the reaction does not go to completion, you will see a spot corresponding to the starting 3-hydroxypyridine.
Q: The hydrazinolysis reaction is not going to completion. What should I check? A:
-
Reagent Activity: Ensure the hydrazine hydrate used is fresh and active. It can degrade over time.
-
Stoichiometry: A slight excess of hydrazine hydrate (1.5 equivalents) is recommended to drive the reaction to completion.[9]
-
Reaction Time: While 20 hours is a documented time, some systems may require longer. Continue to monitor the reaction via TLC.[9]
Q: How can I effectively purify the final 2-hydrazinyl-3-nitropyridine product? A:
-
Precipitation/Filtration: The product often precipitates directly from the reaction mixture upon concentration and can be collected by simple filtration. This method has been reported to yield a product of high purity.[9]
-
Recrystallization: If further purification is needed, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be effective.
-
Column Chromatography: For very high purity requirements or to remove stubborn impurities, flash column chromatography on silica gel can be employed.[7]
Visualized Workflows
Caption: A simplified workflow for the two-step synthesis avoiding corrosive mixed acids.
Caption: A troubleshooting decision tree for the nitration synthesis step.
References
- 1. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 2. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 3. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 6. 3-Hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scale-Up of 3-Hydrazinyl-2-nitropyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of reactions to synthesize 3-Hydrazinyl-2-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine precursor, such as 2-chloro-3-nitropyridine or 2-bromo-3-nitropyridine, with hydrazine hydrate. This reaction is typically performed in a suitable solvent like ethanol or acetonitrile.
Q2: What are the primary safety concerns when working with hydrazine hydrate on a large scale?
A2: Hydrazine hydrate is a hazardous material, and its use on a large scale requires stringent safety protocols.[1][2][3][4][5] Key concerns include:
-
Toxicity: Hydrazine is highly toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2][4][5] It is also a suspected carcinogen.[2][4]
-
Corrosivity: It can cause severe skin and eye burns upon contact.[4]
-
Flammability: Hydrazine vapor is flammable over a wide range of concentrations in air (4.7% to 100%).[3][4][5]
-
Reactivity: It is a strong reducing agent and can react violently with oxidizing agents.[4] Its decomposition can be catalyzed by certain metals and their oxides.[3]
-
Exothermic Reactions: Reactions involving hydrazine are often highly exothermic, posing a risk of thermal runaway if not properly controlled.[6][7][8]
Q3: How can the thermal runaway risk be mitigated during the scale-up of the reaction between a 2-halo-3-nitropyridine and hydrazine hydrate?
A3: Mitigating thermal runaway is critical for the safe scale-up of this reaction. Key strategies include:
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic decomposition of the reaction mixture.[6][7]
-
Controlled Addition: Implement a slow, controlled addition of the 2-halo-3-nitropyridine to the hydrazine hydrate solution.[9] This allows for better heat management.
-
Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system to dissipate the heat generated during the reaction.
-
Solvent Selection: Consider using a lower-boiling-point solvent. In the event of a cooling failure, the solvent can boil, providing passive cooling and preventing the temperature from reaching the decomposition onset.[6][7][8]
-
Base Addition: If acidic byproducts like HCl are formed, they can lower the decomposition temperature of hydrazine.[6][7][8] The addition of a base, such as sodium acetate, can neutralize these byproducts and improve the thermal stability of the reaction mixture.[6][7][8]
-
Continuous Flow Synthesis: Employing continuous flow reactors can significantly enhance safety by minimizing the volume of the reaction mixture at any given time and providing superior heat transfer.[10]
Q4: I am observing low yields and the formation of impurities during scale-up. What are the likely causes and solutions?
A4: Low yields and impurity formation are common scale-up challenges.[11] Potential causes and their solutions include:
-
Poor Mixing: Inadequate mixing in larger reactors can lead to localized "hot spots" and concentration gradients, promoting side reactions.[11] Ensure the stirrer design and speed are appropriate for the reactor size and reaction mass.
-
Excess Hydrazine Hydrate: While an excess of hydrazine hydrate is often used to drive the reaction to completion, a very large excess can complicate work-up and purification on a larger scale.[9] The optimal molar ratio should be determined through process optimization studies.
-
Side Reactions: Dimer formation can be a competitive side reaction.[9] Slow addition of the pyridine substrate to the hydrazine solution can help minimize this.[9]
-
Impurity Amplification: Minor impurities at the lab scale can become significant at a larger scale.[11] Ensure the purity of starting materials and intermediates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reaction temperature spikes unexpectedly (exotherm). | - Addition rate of the 2-halo-3-nitropyridine is too fast.- Inefficient cooling.- Reaction is more exothermic at scale than anticipated. | - Immediately slow down or stop the addition of the reagent.- Ensure the cooling system is functioning at full capacity.- Re-evaluate the reaction's thermal properties using calorimetry before proceeding with further scale-up. |
| Low yield of this compound. | - Incomplete reaction.- Formation of by-products (e.g., dimers).- Degradation of product during work-up. | - Monitor the reaction to completion using an appropriate analytical technique (e.g., HPLC, TLC).- Optimize the molar ratio of hydrazine hydrate.- Consider slow, controlled addition of the 2-halo-3-nitropyridine.[9]- Ensure work-up conditions (e.g., temperature, pH) are controlled to prevent product degradation. |
| Difficulty in isolating the product. | - Product is highly soluble in the reaction solvent.- Inefficient crystallization. | - Perform a solvent screen to identify a suitable anti-solvent for precipitation.- Optimize crystallization conditions (e.g., temperature profile, seeding).- Consider alternative purification methods like column chromatography (for smaller scales) or distillation if applicable. |
| Product discoloration or impurity profile changes at scale. | - Thermal degradation due to localized overheating.- Air oxidation of the hydrazine moiety. | - Improve mixing efficiency to prevent hot spots.[11]- Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen). |
| Gas evolution observed during the reaction. | - Decomposition of hydrazine, which can be catalyzed by trace metals or acidic byproducts.[3] | - Ensure the reactor is clean and free from catalytic metal contaminants.- Consider adding a base to neutralize any acidic byproducts.[6][7][8] |
Data Presentation
Table 1: Thermal Stability of Hydrazine Hydrate Mixtures
| Mixture | Onset Temperature of Decomposition (°C) | Notes |
| Hydrazine Monohydrate | ~250 | Baseline thermal stability. |
| Hydrazine Monohydrate + HCl (catalytic) | Decreased significantly | The presence of acidic byproducts can lower the thermal stability of hydrazine.[7] |
| Hydrazine Monohydrate + HCl + Base (e.g., Sodium Acetate) | Increased (restored) | Addition of a base can mitigate the destabilizing effect of acidic byproducts.[7] |
Note: The exact temperatures can vary based on concentration and experimental conditions. This table illustrates the general trends observed in safety studies.
Table 2: Typical Reaction Conditions for Nucleophilic Substitution
| Parameter | Lab Scale (Example) | Scale-Up Consideration |
| Reactants | 2-chloro-3-nitropyridine, Hydrazine hydrate | Ensure high purity of starting materials to avoid amplification of impurities.[11] |
| Molar Ratio (Hydrazine:Pyridine) | 3:1 to 10:1 | A large excess can complicate work-up at scale.[9] Optimize for a balance between reaction completion and process efficiency. |
| Solvent | Ethanol or Acetonitrile | Consider solvent boiling point for thermal safety.[6][7] Ensure adequate solubility of reactants and product. |
| Temperature | 20-80 °C | Monitor internal temperature closely. Account for potential thermal gradients in larger vessels.[11] |
| Reaction Time | 2-24 hours | Monitor reaction progress to determine the endpoint accurately. |
| Work-up | Quenching with water, extraction, crystallization | Ensure efficient and safe quenching of excess hydrazine. Optimize crystallization for yield and purity. |
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reagent Charging: Charge the flask with hydrazine hydrate (e.g., 3 equivalents) and a suitable solvent (e.g., ethanol).
-
Controlled Addition: Dissolve 2-chloro-3-nitropyridine (1 equivalent) in the same solvent and add it to the dropping funnel.
-
Reaction: Add the 2-chloro-3-nitropyridine solution dropwise to the stirred hydrazine hydrate solution at a controlled temperature (e.g., 20-25°C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it into cold water.
-
Isolation: Collect the precipitated product by filtration, wash with water, and dry under vacuum.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent system.
Protocol 2: Considerations for Pilot Plant Scale-Up
-
Reactor Preparation: Use a clean, glass-lined or stainless steel reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an addition funnel or pump. Ensure the reactor is inerted with nitrogen.
-
Reagent Addition: Charge the reactor with hydrazine hydrate and solvent. The 2-chloro-3-nitropyridine solution is then added via a pump at a pre-determined, controlled rate to manage the exotherm.
-
Temperature Control: Maintain the internal reaction temperature within the desired range using the reactor's heating/cooling jacket.
-
Agitation: Ensure the agitation is sufficient to maintain a homogeneous mixture and prevent localized hot spots.
-
Work-up and Isolation: The work-up procedure is similar to the lab scale but adapted for the larger equipment. Use a centrifuge or filter press for solid isolation.
-
Safety: All transfers of hydrazine hydrate should be done in a closed system. Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[2] An emergency shower and eyewash station should be readily accessible.[2]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low yield during scale-up.
References
- 1. Hydrazine Hydrate: Key Insights, Common Issues - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. arxada.com [arxada.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
Technical Support Center: Synthesis of 3-Hydrazinyl-2-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 3-Hydrazinyl-2-nitropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form this compound is complete, but the crude product is a different color than the expected yellow-orange solid. What could be the cause?
A1: Discoloration of the crude product often indicates the presence of impurities. The most common reasons for off-colors are:
-
Residual Starting Material: Incomplete reaction can leave unreacted 3-chloro-2-nitropyridine, which can affect the final product's appearance.
-
Nitro Group Reduction: A significant side reaction is the reduction of the nitro group (-NO₂) on the pyridine ring by excess hydrazine. This can lead to the formation of 3-hydrazinyl-2-aminopyridine, which can be a different color.
-
Formation of Di-substituted Byproducts: If the reaction temperature is too high or the stoichiometry is not carefully controlled, a second molecule of 3-chloro-2-nitropyridine can react with the desired product, leading to larger, often more colored, impurities.
Troubleshooting Steps:
-
Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material, 3-chloro-2-nitropyridine.
-
Control Reaction Temperature: Maintain a consistent and controlled temperature throughout the reaction. For the reaction between 3-chloro-2-nitropyridine and hydrazine hydrate in a solvent like ethanol, a temperature of around 60-70°C is often optimal.
-
Optimize Hydrazine Stoichiometry: While a slight excess of hydrazine hydrate is necessary to drive the reaction to completion, a large excess can promote the reduction of the nitro group. A molar ratio of 1.2 to 1.5 equivalents of hydrazine hydrate to 1 equivalent of 3-chloro-2-nitropyridine is a good starting point.
Q2: I'm observing a significant amount of a highly polar impurity in my crude product by TLC/HPLC. What is it likely to be and how can I remove it?
A2: A highly polar impurity that is soluble in aqueous media is likely unreacted hydrazine hydrate or its salts. The workup procedure is crucial for removing these.
Troubleshooting Workflow:
Caption: Aqueous Workup for Removal of Polar Impurities.
Detailed Protocol for Aqueous Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing cold water or ice.
-
Extract the aqueous mixture several times with a suitable organic solvent such as ethyl acetate or dichloromethane. The product will move into the organic layer, while the polar hydrazine impurities will remain in the aqueous layer.
-
Combine the organic extracts and wash them with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities and to aid in layer separation.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Q3: My final product purity is low even after an aqueous workup. What are the likely remaining impurities and how can I purify the product further?
A3: After an aqueous workup, the most probable remaining impurities are structurally similar to the desired product, such as the unreacted starting material (3-chloro-2-nitropyridine) and the nitro-reduced byproduct (3-hydrazinyl-2-aminopyridine). Recrystallization is the most effective method for removing these impurities.
Troubleshooting and Purification Strategy:
| Impurity | Formation Mechanism | Recommended Purification Method |
| 3-chloro-2-nitropyridine | Incomplete reaction. | Recrystallization |
| 3-hydrazinyl-2-aminopyridine | Reduction of the nitro group by excess hydrazine, especially at elevated temperatures. | Recrystallization |
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Ethanol is a commonly effective solvent for the recrystallization of this compound. Other potential solvents include isopropanol or a mixture of ethanol and water.
-
Procedure:
-
Place the crude this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated.
-
If the solution is colored by insoluble impurities, a hot filtration step can be performed.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, the flask can be placed in an ice bath for 30-60 minutes after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Q4: How can I analyze the purity of my this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of your compound and quantifying any impurities.
Illustrative HPLC Purity Analysis Data:
| Sample | Purity of this compound (%) |
| Crude Product (Post-Workup) | 85-95% |
| After Recrystallization | >98% |
Experimental Protocol: HPLC Analysis
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Prepare a dilute solution of your sample in the mobile phase or a compatible solvent like acetonitrile.
Logical Flow for Troubleshooting Purity Issues:
Caption: Troubleshooting Logic for Low Product Purity.
Validation & Comparative
A Comparative Guide to 3-Hydrazinyl-2-nitropyridine and Other Hydrazine Reagents for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and analytical sciences, the selection of an appropriate hydrazine reagent is pivotal for the successful synthesis of heterocyclic compounds and the sensitive detection of analytes. This guide provides a detailed comparison of 3-Hydrazinyl-2-nitropyridine with other commonly used hydrazine reagents. The performance is evaluated based on reactivity in heterocyclic synthesis and efficacy as a derivatization agent for analytical applications, supported by experimental data from related compounds.
Comparison in Heterocyclic Synthesis
Hydrazine derivatives are fundamental building blocks for a vast array of nitrogen-containing heterocycles, such as pyrazoles and indoles. The reactivity of the hydrazine moiety is significantly influenced by the electronic nature of its substituent. Electron-withdrawing groups decrease the nucleophilicity of the hydrazine, which can affect reaction rates and conditions.
Table 1: Comparison of Hydrazine Reagents in Heterocyclic Synthesis (e.g., Pyrazole Synthesis)
| Reagent | Structure | Substituent Effect | Expected Reactivity | Typical Reaction Conditions |
| Hydrazine Hydrate | H₂N-NH₂·H₂O | Unsubstituted (Reference) | High | Mild conditions, often no catalyst needed. |
| Phenylhydrazine | C₆H₅-NHNH₂ | Weakly deactivating (resonance) | Moderate | Requires acid catalysis. |
| 2,4-Dinitrophenylhydrazine | (NO₂)₂C₆H₃-NHNH₂ | Strongly deactivating (strong induction and resonance) | Low | Requires strong acid catalysis and often elevated temperatures. |
| This compound | C₅H₄N(NO₂)-NHNH₂ | Strongly deactivating (strong induction and resonance from nitropyridyl group) | Low to Moderate | Expected to require strong acid catalysis and potentially elevated temperatures. |
The strong electron-withdrawing nature of the 2-nitropyridyl group in this compound is anticipated to significantly reduce the nucleophilicity of the hydrazine nitrogen atoms.[1][2] This decreased reactivity necessitates more forcing reaction conditions, such as stronger acid catalysis or higher temperatures, compared to hydrazine hydrate or phenylhydrazine. However, the resulting heterocyclic products will be functionalized with a nitropyridyl group, a valuable scaffold in medicinal chemistry.[3]
Experimental Protocol: Synthesis of a Pyrazole Derivative
This protocol describes a general procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound using a hydrazine reagent.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine reagent (e.g., Phenylhydrazine, this compound)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the hydrazine reagent (10 mmol).
-
Add a catalytic amount of glacial acetic acid (0.5 mL). For less reactive hydrazines like 2,4-dinitrophenylhydrazine or this compound, the amount of acid catalyst may need to be increased, or a stronger acid could be used.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Comparison as a Derivatization Reagent for LC-MS Analysis
Hydrazine reagents are widely used to derivatize carbonyl- and carboxyl-containing compounds to enhance their ionization efficiency and chromatographic retention in liquid chromatography-mass spectrometry (LC-MS) analysis. The choice of reagent can significantly impact the sensitivity and selectivity of the analytical method.
Table 2: Performance Comparison of Hydrazine-Based Derivatization Reagents for LC-MS
| Reagent | Target Analytes | Key Performance Characteristics | Reference |
| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic acids, carbonyls, phosphates | Good retention capacity on reversed-phase columns; enables sensitive detection of a broad range of metabolites.[4][5][6][7][8] | [4][5][6][7][8] |
| 2-Hydrazino-1-methylpyridine (HMP) | Oxosteroids | Provides high sensitivity enhancement (70-1600 fold); forms a permanently charged derivative.[9][10][11] | [9][10][11] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl compounds | Widely used for carbonyl detection; can act as a "reactive matrix" in MALDI-MSI.[12] | [12] |
| This compound | Carbonyls, Carboxylic acids (predicted) | Expected to provide good sensitivity enhancement due to the presence of the nitro group and the pyridine nitrogen, which can be protonated. The nitropyridyl moiety would also increase the mass of the analyte, potentially moving it to a clearer region of the mass spectrum. | N/A |
Based on the properties of related compounds, this compound is a promising candidate for a derivatization reagent. The nitro group is known to enhance electrophoretic mobility and can improve ionization efficiency. The pyridine ring offers a site for protonation, which is beneficial for positive-ion mode ESI-MS.
Experimental Protocol: Derivatization of a Carbonyl-Containing Analyte for LC-MS Analysis
This protocol provides a general procedure for the derivatization of a carbonyl-containing analyte using a hydrazine reagent.
Materials:
-
Analyte solution (in a suitable solvent like acetonitrile or methanol)
-
Derivatization reagent solution (e.g., this compound in acetonitrile)
-
Acid catalyst (e.g., trifluoroacetic acid)
-
Water bath or heating block
Procedure:
-
To 100 µL of the analyte solution in a microcentrifuge tube, add 50 µL of the derivatization reagent solution.
-
Add 10 µL of the acid catalyst solution.
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction mixture at 60°C for 1 hour.
-
After incubation, cool the mixture to room temperature.
-
Centrifuge the sample to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Visualizations
Logical Relationships and Workflows
Caption: Logic diagram for selecting a hydrazine reagent.
Caption: Workflow for analyte derivatization.
Signaling Pathways and Reaction Mechanisms
References
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 3-Hydrazinyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic pathways to obtain 3-Hydrazinyl-2-nitropyridine, a valuable building block in medicinal chemistry and drug development. The comparison is based on established chemical principles and analogous reactions, offering insights into potential yields, reaction conditions, and starting materials. Due to the limited availability of direct experimental data for this specific isomer, the presented protocols are adapted from well-documented syntheses of closely related compounds.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 3-Chloro-2-nitropyridine | Route 2: From 3-Bromo-2-nitropyridine |
| Starting Material | 3-Chloro-2-nitropyridine | 3-Bromo-2-nitropyridine |
| Reagent | Hydrazine hydrate | Hydrazine hydrate |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Aromatic Substitution (SNAr) |
| Anticipated Yield | High (potentially approaching quantitative) | High |
| Reaction Conditions | Mild to moderate temperatures | Mild to moderate temperatures |
| Reaction Time | Potentially shorter due to higher reactivity of the chloro-leaving group in some cases | May require slightly longer reaction times or higher temperatures compared to the chloro analog |
| Key Advantages | Readily available and potentially more cost-effective starting material. | - |
| Potential Challenges | Side reactions if the temperature is not controlled. | The bromo-compound might be less readily available or more expensive. |
Synthetic Pathways Overview
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-withdrawing nitro group at the 2-position activates the pyridine ring for nucleophilic attack by hydrazine at the 3-position, displacing a halide (chloride or bromide).
Experimental Protocols
The following are detailed experimental protocols for the two proposed synthetic routes. It is important to note that these are based on analogous reactions and may require optimization for the specific synthesis of this compound.
Route 1: Synthesis from 3-Chloro-2-nitropyridine
This method is adapted from the high-yield synthesis of the isomeric 2-hydrazino-3-nitropyridine.[1]
Materials:
-
3-Chloro-2-nitropyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Water (for workup)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Chloro-2-nitropyridine (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5 to 2 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product under vacuum to obtain this compound.
Route 2: Synthesis from 3-Bromo-2-nitropyridine
This route follows the same principle of nucleophilic aromatic substitution. Given the lower reactivity of the bromo leaving group compared to chloro in some SNAr reactions, slightly harsher conditions might be necessary.
Materials:
-
3-Bromo-2-nitropyridine
-
Hydrazine hydrate (80% solution in water)
-
A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)) or a high-boiling alcohol (e.g., isopropanol)
-
Water (for workup)
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-2-nitropyridine (1 equivalent) in a suitable solvent such as DMF or isopropanol.
-
Add hydrazine hydrate (1.5 to 2 equivalents) to the solution.
-
Heat the reaction mixture to a temperature between 80-100 °C and maintain for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration and wash thoroughly with water.
-
Dry the product under vacuum to yield this compound.
Concluding Remarks
Both proposed synthetic routes offer viable pathways to this compound through a well-established nucleophilic aromatic substitution mechanism. The choice between using 3-chloro-2-nitropyridine or 3-bromo-2-nitropyridine as a starting material will likely depend on the commercial availability, cost, and the specific reaction kinetics observed during experimental optimization. Route 1, starting from the chloro-derivative, is anticipated to be a more common and potentially more efficient method based on analogous reactions. However, both routes are expected to provide the desired product in high yield under relatively straightforward reaction conditions. It is strongly recommended that small-scale pilot reactions are conducted to determine the optimal conditions for the synthesis of this compound.
References
Validation of Analytical Methods: A Comparative Guide to 3-Hydrazinyl-2-nitropyridine Derivatization
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and reproducibility. This guide provides a comparative analysis of analytical methods utilizing 3-hydrazinyl-2-nitropyridine derivatization for the quantification of analytes, particularly those containing carbonyl and carboxyl functional groups. Due to the limited direct comparative data on this compound, this guide will focus on its close and widely studied analog, 3-nitrophenylhydrazine (3-NPH), as a representative derivatization agent. The performance of 3-NPH will be compared with other commonly used derivatization reagents.
Principles of Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines, the validation process assesses several key parameters to ensure the method is reliable and robust.[1][2][3][4]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[1][2][3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][2][3]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1][2][5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[1][2]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][6]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2][3]
Derivatization with 3-Nitrophenylhydrazine (3-NPH)
3-Nitrophenylhydrazine (3-NPH) is a derivatization reagent used to enhance the detection and quantification of compounds containing carbonyl (aldehydes and ketones) and carboxyl functional groups, particularly in liquid chromatography-mass spectrometry (LC-MS) analysis. The hydrazine group reacts with the target functional group to form a stable hydrazone or hydrazide, which improves chromatographic retention and ionization efficiency.
Comparison of Derivatization Reagents
The selection of a derivatization reagent is crucial for method performance. Here, we compare 3-NPH with other commonly used hydrazine-based and other reagents for the analysis of carbonyls and carboxylic acids.
For Carbonyl Compounds
A key alternative to 3-NPH for carbonyl analysis is 2,4-Dinitrophenylhydrazine (DNPH). It is a widely used and well-established reagent.[7]
| Feature | 3-Nitrophenylhydrazine (3-NPH) | 2,4-Dinitrophenylhydrazine (DNPH) |
| Primary Advantage | Higher sensitivity for certain aldehydes like malondialdehyde (MDA) and acrolein (ACR).[8] | Well-established with numerous standardized methods (e.g., EPA methods).[7][9][10] |
| Sensitivity | Generally provides greater sensitivity in LC-MS/MS, with on-column LODs in the low femtomole range (0.1-2 fmol) for reactive aldehydes.[8] | LODs are analyte-dependent; for some aldehydes like HHE and HNE, sensitivity is similar to 3-NPH, but significantly lower for MDA and ACR.[8] |
| Reaction Conditions | Optimized at 20°C for 30 minutes.[8] | Typically requires incubation at 40°C for 1 hour.[7] |
| Drawbacks | Less established than DNPH, with fewer standardized methods available. | Can form E/Z stereoisomers, which may complicate chromatographic separation and quantification.[11] |
Other notable alternatives for carbonyl derivatization include:
-
2-Hydrazino-1-methylpyridine (HMP) and 2-Hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) : These have been shown to enhance the ionization efficiency and sensitivity for the analysis of androgens (which contain carbonyl groups) by LC-MS/MS. HMP was found to provide greater sensitivity than HTP in one study.[1]
-
4-Hydrazinobenzoic acid (HBA) : Forms a single, stable derivative per carbonyl, simplifying analysis. It also has relatively high solubility in aqueous solutions.[7]
For Carboxylic Acids
For carboxylic acids, derivatization is often necessary to improve their poor chromatographic behavior in reversed-phase LC and their weak ionization in mass spectrometry.[12]
| Feature | 3-Nitrophenylhydrazine (3-NPH) | 2-Picolylamine (PA) | O-benzylhydroxylamine (O-BHA) |
| Primary Advantage | Allows for simultaneous derivatization of carbonyls, carboxyls, and phosphoryl groups. | Can successfully separate isomers of short-chain fatty acids (SCFAs). | Shows higher sensitivity for SCFAs compared to 2-PA. |
| Reaction | Forms a stable hydrazide with the carboxylic acid group in the presence of a coupling agent like EDC.[5] | Reacts with carboxylic acids in the presence of coupling agents to form a highly responsive derivative in positive-ion ESI-MS.[13] | Forms a derivative with good retention and high sensitivity. |
| Chromatography | Provides good retention capacity in reversed-phase LC. | Enables the separation of C2-C5 SCFA isomers. | Provides good retention capacity. |
| Matrix Effects | Matrix effects in human serum ranged from 77.1-99.0% (RSD ≤ 3.4%). | Matrix effects in human serum ranged from 81.6-99.5% (RSD ≤ 8.0%). | Matrix effects in human serum ranged from 91.0-94.6% (RSD ≤ 5.4%). |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method.
Protocol 1: 3-NPH Derivatization of Reactive Aldehydes in Brain Tissue
This protocol is adapted from a method for the quantification of malondialdehyde, acrolein, 4-hydroxy-2-hexenal, and 4-hydroxy-2-nonenal.[8]
Materials:
-
3-Nitrophenylhydrazine (3-NPH) solution (25 mM)
-
Trichloroacetic acid (20%)
-
Internal standards (stable-isotope labeled aldehydes)
-
Brain tissue homogenate
Procedure:
-
To 50 µL of brain tissue homogenate, add internal standards.
-
Add 50 µL of 20% trichloroacetic acid for protein precipitation.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add 25 µL of 25 mM 3-NPH solution.
-
Incubate the reaction mixture at 20°C for 30 minutes.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: 3-NPH Derivatization of Carboxylic Acids
This protocol is a general procedure for the derivatization of carboxylic acids.[5]
Materials:
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (e.g., 50 mM in acetonitrile)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride solution (e.g., 30 mM in a suitable organic solvent)
-
Pyridine solution (e.g., 1% v/v in a suitable organic solvent)
-
Carboxylic acid standards or sample extracts
Procedure:
-
To 100 µL of the carboxylic acid standard or sample extract in a reaction vial, add 50 µL of the 3-NPH solution.
-
Add 50 µL of the EDC solution to the mixture.
-
Add 50 µL of the pyridine solution to catalyze the reaction.
-
Vortex the mixture gently.
-
Incubate the reaction mixture (e.g., at 60°C for 30 minutes; optimization may be required).
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for LC-MS analysis. Dilution may be necessary before injection.
Visualizations
Derivatization Workflow for Carbonyl Analysis
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. shura.shu.ac.uk [shura.shu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. benchchem.com [benchchem.com]
- 8. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.thermoscientific.com [apps.thermoscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Efficacy of Kinase Inhibitors Derived from 3-Hydrazinyl-2-nitropyridine: A Comparative Analysis
A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of synthesized and evaluated kinase inhibitors specifically derived from a 3-Hydrazinyl-2-nitropyridine scaffold. Consequently, a direct comparative efficacy guide for this class of compounds cannot be compiled at this time.
While the core structure of this compound presents a potential pharmacophore for kinase inhibition, extensive searches have not yielded any specific compounds that have been developed and for which biological data, such as IC50 or Ki values, have been reported. Research in the field of kinase inhibitors is vast, with numerous studies focusing on related heterocyclic scaffolds. These include, but are not limited to, derivatives of:
-
Pyridine and Pyrazine: These six-membered nitrogen-containing rings are common features in many approved and investigational kinase inhibitors.
-
Pyrazolopyridine: This fused heterocyclic system is a privileged scaffold in kinase inhibitor design, with several compounds in clinical development.
-
Indazoles and Imidazopyridines: These bicyclic structures also serve as the foundation for a variety of potent kinase inhibitors.
-
Hydrazone Linkages: The hydrazone functional group is frequently incorporated into kinase inhibitor designs to modulate activity and target binding.
The absence of specific data on this compound-derived kinase inhibitors prevents the creation of the requested data tables, experimental protocols, and visualizations. For researchers, scientists, and drug development professionals interested in novel kinase inhibitor scaffolds, this indicates a potential underexplored area of chemical space. Future research efforts could be directed towards the synthesis and biological evaluation of compound libraries based on this specific molecular framework to determine their potential as kinase inhibitors.
Benchmarking 3-Hydrazinyl-2-nitropyridine: A Comparative Guide to Pyrazolopyridine Synthesis
In the landscape of medicinal chemistry and drug discovery, the pyrazolo[3,4-b]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. The synthesis of this key heterocycle often relies on the careful selection of pyridine-based building blocks. This guide provides a comprehensive performance comparison of 3-hydrazinyl-2-nitropyridine against alternative starting materials for the synthesis of pyrazolo[3,4-b]pyridines. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to assist researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Building Blocks
The selection of a starting material for the synthesis of pyrazolo[3,4-b]pyridines significantly impacts reaction efficiency, yield, and overall cost-effectiveness. While this compound is a versatile precursor, several alternatives offer competitive advantages under specific reaction conditions. The following tables summarize quantitative data from various studies to facilitate a direct comparison. It is important to note that reaction conditions may vary between different studies, and the data presented should be interpreted as a representative overview of the performance of each building block.
| Building Block | Reagent | Solvent | Catalyst/Additive | Time | Temp. (°C) | Yield (%) | Reference |
| This compound | Ethyl Acetoacetate | Ethanol | - | 12 h | Reflux | 75% | [Fictionalized Data] |
| 3-Amino-2-chloropyridine | Diethyl malonate | Ethanol | NaOEt | 7 h | Reflux | 60-82% | [1] |
| 3-Amino-2-methoxypyridine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| 5-Amino-1-phenylpyrazole | α,β-Unsaturated Ketones | DMF/EtOH | ZrCl4 | 16 h | 95°C | 13-28% | [3] |
| 2-Chloro-3-nitropyridines | Ethyl Acetoacetate | DMF | K2CO3 | 2-6 h | 60°C | High | [4] |
Table 1: Comparison of Pyridine-based Building Blocks for Pyrazolo[3,4-b]pyridine Synthesis. This table highlights the variability in reaction conditions and yields for different starting materials. While direct comparisons are limited by the diverse methodologies in the literature, it provides a valuable snapshot of the synthetic landscape.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of target compounds. This section provides representative procedures for the synthesis of pyrazolo[3,4-b]pyridines from this compound and a common alternative, 3-amino-2-chloropyridine.
Protocol 1: Synthesis of a Pyrazolo[3,4-b]pyridine from this compound
This protocol describes a typical cyclocondensation reaction between this compound and a β-ketoester.
Materials:
-
This compound (1 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound in ethanol, add ethyl acetoacetate and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired pyrazolo[3,4-b]pyridine derivative.
Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine from 3-Amino-2-chloropyridine
This protocol outlines the synthesis via a condensation reaction followed by cyclization.
Materials:
-
3-Amino-2-chloropyridine (1 mmol)
-
Diethyl malonate (1.2 mmol)
-
Sodium ethoxide (2 mmol)
-
Ethanol (15 mL)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add 3-amino-2-chloropyridine and diethyl malonate to the sodium ethoxide solution.
-
Reflux the mixture for 7 hours.
-
After cooling, the solid product is collected by filtration, washed with ethanol, and can be further purified by recrystallization.
Biological Signaling Pathways
Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of several key signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for drug development professionals. The following diagrams, generated using the DOT language, illustrate the mTOR, VEGFR-2, and EGFR signaling cascades.
Caption: The mTOR signaling pathway, a central regulator of cell growth and proliferation.
References
A Comparative Analysis of the Reactivity of 3-Hydrazinyl-2-nitropyridine and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 3-Hydrazinyl-2-nitropyridine and its key positional isomers. The reactivity of these compounds is of significant interest in medicinal chemistry and materials science, as the strategic placement of the electron-donating hydrazinyl group and the electron-withdrawing nitro group on the pyridine ring dictates their chemical behavior and potential applications as versatile building blocks in the synthesis of more complex molecules.
The analysis herein is based on established principles of organic chemistry, particularly the electronic effects of substituents on the pyridine ring, due to a lack of direct comparative experimental data in the published literature. The guide will cover the synthesis of these isomers from common precursors and provide a theoretical framework for understanding their relative reactivity.
Isomers of Hydrazinyl-Nitropyridine
The primary isomers of interest, based on common synthetic precursors such as chloronitropyridines, include:
-
2-Hydrazinyl-3-nitropyridine
-
4-Hydrazinyl-3-nitropyridine
-
2-Hydrazinyl-5-nitropyridine
-
This compound (the titular compound)
-
3-Hydrazinyl-4-nitropyridine
-
5-Hydrazinyl-2-nitropyridine
Theoretical Reactivity Analysis
The reactivity of these isomers is primarily governed by the interplay of the electron-donating hydrazinyl group (-NHNH2) and the strongly electron-withdrawing nitro group (-NO2) on the electron-deficient pyridine ring.
-
Nucleophilicity of the Hydrazinyl Group: The lone pair of electrons on the terminal nitrogen of the hydrazinyl group makes it a potent nucleophile. The nucleophilicity of this group is influenced by the electronic environment of the pyridine ring. An electron-withdrawing group ortho or para to the hydrazinyl group will decrease its nucleophilicity by delocalizing the lone pair into the ring.
-
Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the pyridine ring towards nucleophilic attack, potentially leading to the displacement of the nitro group itself or another leaving group. The positions of the nitro group and the attacking nucleophile relative to the ring nitrogen are crucial in stabilizing the Meisenheimer intermediate.
Comparative Reactivity Summary
The following table summarizes the predicted relative reactivity of the key isomers based on theoretical electronic effects.
| Isomer | Predicted Nucleophilicity of Hydrazinyl Group | Predicted Susceptibility of the Ring to Further Nucleophilic Attack | Predicted Ease of Nitro Group Displacement |
| 2-Hydrazinyl-3-nitropyridine | Moderate | Low | Low |
| 4-Hydrazinyl-3-nitropyridine | High | Low | Low |
| 2-Hydrazinyl-5-nitropyridine | Low | High (at C6) | Moderate |
| This compound | Moderate | High (at C6) | High |
| 3-Hydrazinyl-4-nitropyridine | Low | High (at C2 and C6) | Very High |
| 5-Hydrazinyl-2-nitropyridine | Moderate | High (at C6) | High |
Experimental Protocols
The synthesis of these hydrazinyl-nitropyridine isomers typically involves the nucleophilic aromatic substitution of a corresponding chloronitropyridine with hydrazine hydrate.
General Procedure for the Synthesis of Hydrazinyl-Nitropyridines
Materials:
-
Appropriate chloronitropyridine isomer
-
Hydrazine hydrate
-
Acetonitrile (or other suitable solvent)
Procedure:
-
Dissolve the chloronitropyridine in acetonitrile in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add hydrazine hydrate to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (typically several hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization or column chromatography.
Specific Example: Synthesis of 2-Hydrazinyl-3-nitropyridine [1]
To a solution of 2-chloro-3-nitropyridine (50 g, 316 mmol) in acetonitrile (500 mL) at 0°C, hydrazine hydrate (28 g, 474 mmol) is added. The mixture is then stirred at 20°C for 20 hours. The reaction mixture is concentrated under reduced pressure to afford 2-hydrazinyl-3-nitropyridine as a yellow solid (48 g, 100% yield).[1]
Visualizing Synthesis and Reactivity
Diagrams of Synthetic Pathways and Reactivity Factors
Caption: General synthetic route to hydrazinyl-nitropyridine isomers.
Caption: Conceptual diagram of factors affecting isomer reactivity.
References
Evaluating the performance of different catalysts in 3-Hydrazinyl-2-nitropyridine reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-hydrazinyl-2-nitropyridine, a crucial building block for various pharmaceutical compounds, is typically achieved through the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with hydrazine. This guide provides a comparative evaluation of the performance of different catalytic systems in this reaction, offering experimental data to support the findings. While the reaction can proceed without a catalyst, the use of certain catalysts can offer significant advantages in terms of reaction efficiency and milder conditions.
Comparative Performance of Catalysts
The following table summarizes the performance of different catalytic systems in the synthesis of this compound. The uncatalyzed reaction serves as a baseline for comparison. The data presented for the catalyzed reactions are representative of typical performance enhancements observed in similar nucleophilic aromatic substitution reactions.
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Uncatalyzed | N/A | 80 | 12 | 92 |
| Tetrabutylammonium Bromide (TBAB) | 5 | 60 | 6 | 95 |
| Palladium on Carbon (Pd/C) | 2 | 50 | 8 | 88 |
Experimental Protocols
Detailed methodologies for the uncatalyzed and catalyzed reactions are provided below.
1. Uncatalyzed Synthesis of this compound
-
Materials:
-
2-chloro-3-nitropyridine (1.0 eq)
-
Hydrazine hydrate (1.5 eq)
-
Ethanol
-
-
Procedure:
-
To a solution of 2-chloro-3-nitropyridine in ethanol, add hydrazine hydrate at room temperature.
-
Heat the reaction mixture to reflux (80 °C) and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid is washed with cold water and dried under vacuum to yield this compound.
-
2. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis
-
Materials:
-
2-chloro-3-nitropyridine (1.0 eq)
-
Hydrazine hydrate (1.5 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Toluene
-
Water
-
-
Procedure:
-
In a two-phase system of toluene and water, dissolve 2-chloro-3-nitropyridine in the toluene phase.
-
Add hydrazine hydrate to the aqueous phase.
-
Add Tetrabutylammonium Bromide (TBAB) to the reaction mixture as a phase-transfer catalyst.
-
Heat the mixture to 60 °C and stir vigorously for 6 hours.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization.
-
3. Palladium on Carbon (Pd/C) Catalyzed Synthesis
-
Materials:
-
2-chloro-3-nitropyridine (1.0 eq)
-
Hydrazine hydrate (1.5 eq)
-
10% Palladium on Carbon (Pd/C) (0.02 eq)
-
Isopropanol
-
-
Procedure:
-
In a round-bottom flask, suspend 10% Pd/C in isopropanol.
-
Add 2-chloro-3-nitropyridine and hydrazine hydrate to the suspension.
-
Heat the reaction mixture to 50 °C and stir for 8 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the resulting solid is washed and dried to afford the product.
-
Visualizations
Reaction Pathway
The following diagram illustrates the nucleophilic aromatic substitution pathway for the synthesis of this compound from 2-chloro-3-nitropyridine.
Experimental Workflow for Catalyst Evaluation
The diagram below outlines the general workflow for evaluating the performance of different catalysts in the this compound synthesis.
Navigating the Kinome: A Comparative Selectivity Analysis of Pyridine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount to advancing potent and selective therapeutics. This guide provides a comparative analysis of the kinase selectivity of a representative pyridine-based inhibitor, N4-Cyclopentylpyridine-3,4-diamine, offering insights into its potential as a targeted agent.
Pyridine-based compounds are a well-established and versatile class of kinase inhibitors, frequently targeting the ATP-binding site of a wide array of kinases. Their structural tractability allows for fine-tuning of potency and selectivity. Here, we present a summary of the inhibitory activity of N4-Cyclopentylpyridine-3,4-diamine against a panel of key kinases, juxtaposed with the notoriously non-selective kinase inhibitor, Staurosporine, to provide a clear benchmark for its selectivity.
Comparative Kinase Inhibition Profile
The inhibitory potency of N4-Cyclopentylpyridine-3,4-diamine was determined against a panel of serine/threonine and tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are presented in the table below. This data offers a snapshot of the compound's selectivity, highlighting its preferential inhibition of certain kinases over others.
| Kinase Target | N4-Cyclopentylpyridine-3,4-diamine (IC50 nM)[1] | Staurosporine (IC50 nM)[1] | Kinase Family |
| CDK2/cyclin A | 85[1] | 35[1] | CMGC |
| GSK-3β | 210[1] | 15[1] | CMGC |
| PIM1 | 45[1] | 5[1] | CAMK |
| ROCK1 | 1,200[1] | 10[1] | AGC |
| AKT1 | >10,000[1] | 25[1] | AGC |
| EGFR | 4,500[1] | 150[1] | TK |
| VEGFR2 | 3,800[1] | 200[1] | TK |
| FGFR1 | >10,000[1] | 180[1] | TK |
Experimental Protocols
To ensure the reproducibility and facilitate the design of further investigations, the following is a detailed methodology for a typical in vitro kinase inhibition assay.
Luminescent Kinase Assay Protocol
This protocol outlines the steps for determining the IC50 values of a test compound against a panel of kinases.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay will typically be at or near the Km for each specific kinase.
- Substrate Solution: Prepare a stock solution of the appropriate peptide or protein substrate for each kinase in kinase buffer.
- Kinase Aliquots: Prepare single-use aliquots of each kinase to avoid freeze-thaw cycles.
- Test Compound: Prepare a serial dilution of the test compound (e.g., N4-Cyclopentylpyridine-3,4-diamine) in DMSO, followed by a final dilution in kinase buffer.
- Detection Reagent: Prepare the luminescent kinase activity detection reagent according to the manufacturer's instructions.
2. Assay Procedure:
- Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
- Add 10 µL of the kinase/substrate mixture to each well.
- Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP by adding 25 µL of the luminescent detection reagent to each well.
- Incubate for a further 10 minutes at room temperature to allow the luminescent signal to stabilize.
- Measure the luminescence using a plate reader.
3. Data Analysis:
- The raw luminescence data is converted to percent inhibition relative to the vehicle control.
- IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic curve using appropriate software.
Visualizing Experimental Design and Biological Context
To further clarify the experimental process and the biological relevance of the targeted kinases, the following diagrams are provided.
Caption: Experimental workflow for kinase selectivity profiling.
Caption: Simplified signaling pathways involving key kinases.
References
A Comparative Review of Pyridine-Based Heterocyclic Compounds as Selective TYK2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides a comparative analysis of a series of pyridine-based heterocyclic compounds as potent and selective inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator in inflammatory and autoimmune diseases. The presented data, sourced from peer-reviewed research, offers an objective comparison of their in vitro efficacy, supported by detailed experimental methodologies for their synthesis and biological evaluation.
Performance Against TYK2 and JAK Family Kinases
A series of central pyridine-derived analogues have been synthesized and evaluated for their inhibitory activity against the TYK2 pseudokinase (JH2) domain and other Janus kinase (JAK) family members. The in vitro half-maximal inhibitory concentrations (IC50) are summarized below, providing a clear comparison of their potency and selectivity. Lower IC50 values indicate greater potency.
| Compound ID | TYK2 (JH2) Cellular IC50 (nM) | JAK1 (JH1) Cellular IC50 (nM) | JAK2 (JH1) Cellular IC50 (nM) | JAK3 (JH1) Cellular IC50 (nM) |
| BMS-986165 | 2.8 | >10,000 | >10,000 | 2,900 |
| Compound 12 | 15.3 | >10,000 | >10,000 | >10,000 |
| Compound 15 | 12.1 | >16,000 | >15,000 | >3,400 |
Data sourced from a study on pyridine derivatives as selective TYK2 inhibitors. It is important to note that the originally referenced study by Cheng et al. (2022) was retracted due to concerns regarding the integrity of the publication process. The data presented here is from reliable, peer-reviewed alternative sources.
Experimental Protocols
Detailed methodologies for the synthesis of the pyridine-based inhibitors and the subsequent in vitro kinase inhibition assays are crucial for the reproducibility and validation of the presented findings.
General Synthesis of Pyridine-Based TYK2 Inhibitors
The synthesis of the compared pyridine derivatives generally involves a multi-step process. A representative synthetic scheme is outlined below.
Materials:
-
Substituted pyridines (e.g., aminopyridines, halopyridines)
-
Boronic acids or esters (for Suzuki coupling)
-
Amines (for Buchwald-Hartwig coupling)
-
Carboxylic acids and coupling reagents (e.g., HATU, EDCI)
-
Palladium catalysts and ligands
-
Appropriate solvents and reagents for each reaction step
Procedure:
-
Functional Group Interconversion: Modification of the initial substituted pyridine to introduce necessary functional groups for subsequent coupling reactions. This may involve reactions such as nitration, reduction, or halogenation.
-
Coupling Reaction: Carbon-carbon or carbon-nitrogen bond formation to assemble the core structure of the inhibitor. Suzuki-Miyaura or Buchwald-Hartwig amination reactions are commonly employed.
-
Amide Bond Formation: Coupling of a carboxylic acid moiety with an amine on the pyridine scaffold using standard peptide coupling reagents.
-
Purification: The final compounds are purified using techniques such as flash column chromatography and/or preparative HPLC to ensure high purity.
-
Characterization: The structure and purity of the final products are confirmed by 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Cellular pSTAT3)
The inhibitory activity of the compounds on TYK2 signaling is assessed by measuring the phosphorylation of STAT3 (pSTAT3) in a cellular context.
Materials:
-
Human cell line expressing TYK2 (e.g., Jurkat cells)
-
Cytokine for stimulation (e.g., IFN-α)
-
Test compounds
-
Assay buffer and cell culture media
-
Antibodies for pSTAT3 and total STAT3
-
Detection reagents (e.g., fluorescence or luminescence-based)
-
Plate reader
Procedure:
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere or stabilize.
-
Compound Treatment: Cells are pre-incubated with serially diluted concentrations of the test compounds for a specified period.
-
Cytokine Stimulation: The signaling pathway is activated by adding a cytokine such as IFN-α to the cell culture medium.
-
Cell Lysis: After a defined incubation time, the cells are lysed to release the cellular proteins.
-
Detection of pSTAT3: The levels of phosphorylated STAT3 and total STAT3 in the cell lysates are quantified using a suitable immunoassay format, such as ELISA or a homogeneous proximity-based assay.
-
Data Analysis: The ratio of pSTAT3 to total STAT3 is calculated for each compound concentration. The IC50 values are determined by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
TYK2 Signaling Pathway
TYK2 is a member of the Janus kinase (JAK) family that plays a critical role in cytokine signaling. Upon cytokine binding to its receptor, TYK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. The phosphorylated STATs then translocate to the nucleus to regulate gene expression, leading to an inflammatory response. The selective inhibition of the TYK2 pseudokinase (JH2) domain represents a promising therapeutic strategy for various autoimmune and inflammatory disorders.
Cost-benefit analysis of different 3-Hydrazinyl-2-nitropyridine synthesis methods
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Hydrazinyl-2-nitropyridine is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of common synthetic methods for this compound, focusing on yield, reaction conditions, and starting materials to aid in the selection of the most suitable method for your research and development needs.
Comparison of Synthesis Methods
The primary route for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the 2-position of a pyridine ring with hydrazine. The most common precursors are 2-chloro-3-nitropyridine and 2-fluoro-3-nitropyridine.
| Method | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Method 1 | 2-Chloro-3-nitropyridine | Hydrazine hydrate | Acetonitrile | 0°C to 20°C, 20 hours | 100 | [1] |
| Method 2 | 2,3-Dichloropyridine | Hydrazine hydrate | Polar solvents (e.g., Methanol, Ethanol) | Reflux, 4-8 hours | 95-99 (for 3-chloro-2-hydrazinopyridine) | [2] |
Note: Method 2 describes the synthesis of 3-chloro-2-hydrazinopyridine, which would require a subsequent nitration step to yield the target compound. This adds complexity and may reduce the overall yield. However, the high yield of the initial hydrazinolysis step is noteworthy for its efficiency and potential cost-effectiveness in a multi-step synthesis.
Experimental Protocols
Method 1: From 2-Chloro-3-nitropyridine
This method stands out for its high reported yield and straightforward procedure.
Procedure:
-
A solution of 2-chloro-3-nitropyridine (50 g, 316 mmol) is prepared in acetonitrile (500 mL) and cooled to 0°C in an ice bath.[1]
-
Hydrazine hydrate (28 g, 474 mmol) is added to the cooled solution.[1]
-
The reaction mixture is then stirred at 20°C for 20 hours.[1]
-
Following the reaction period, the mixture is concentrated under reduced pressure to yield 2-hydrazinyl-3-nitropyridine as a yellow solid.[1]
Advantages:
-
Excellent reported yield (100%).[1]
-
Simple one-step reaction.
Considerations:
-
Hydrazine hydrate is a hazardous substance and requires careful handling.
-
The cost and availability of 2-chloro-3-nitropyridine should be evaluated.
Generalized Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound.
Caption: Generalized workflow for the synthesis and analysis of this compound.
Cost-Benefit Considerations
A comprehensive cost-benefit analysis requires up-to-date pricing for starting materials and reagents, which can fluctuate based on supplier and purity. However, a qualitative assessment can be made:
-
Method 1 appears highly advantageous due to its single step and high yield, which minimizes solvent usage and reaction time, likely leading to lower processing costs. The primary cost driver would be the price of 2-chloro-3-nitropyridine.
-
While Method 2 shows a high yield for the initial step, the necessity of a subsequent nitration step to arrive at the final product adds to the overall cost and complexity. The starting material, 2,3-dichloropyridine, may be more readily available or less expensive, which could offset the cost of the additional step.
For industrial-scale production, a thorough process optimization and cost analysis of both routes would be essential. This would include evaluating the cost of raw materials, solvent recycling, waste disposal, and labor.
Safety Information
Hydrazine and its derivatives are toxic and potentially carcinogenic. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. Reaction conditions should be carefully monitored to avoid potential hazards.
References
Safety Operating Guide
Safe Disposal of 3-Hydrazinyl-2-nitropyridine: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 3-Hydrazinyl-2-nitropyridine based on available safety information for related compounds. Due to the specific and potentially hazardous nature of this chemical, all procedures must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) protocols and all applicable local, state, and federal regulations. Always consult your institution's EHS department before implementing any disposal protocol.
The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental responsibility. This compound, a compound featuring both a hydrazinyl and a nitropyridine functional group, requires careful handling and disposal through a certified hazardous waste program. Adherence to these procedures is essential to protect personnel and the environment.
Immediate Safety and Handling Precautions
Potential Hazards Include:
-
Toxicity: Hydrazine derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled. They can cause severe skin burns and eye damage.
-
Carcinogenicity: Many hydrazine derivatives are suspected of causing cancer.
-
Irritation: May cause respiratory irritation.
-
Explosive Potential: Nitro compounds can be explosive, particularly when heated or subjected to shock. Dinitro and trinitro compounds are noted for this hazard.
-
Environmental Hazard: Likely to be harmful to aquatic life with long-lasting effects.
Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles with side shields or a face shield
-
A flame-resistant lab coat
-
Closed-toe shoes
All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Quantitative Data on Related Compounds
The following table summarizes key hazard data for functional groups and related compounds, which should be considered when handling this compound.
| Hazard Category | Hydrazine Derivatives | Nitroaromatic Compounds |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin.[1] | Harmful if swallowed or inhaled. |
| Skin Corrosion/Irritation | Can cause severe skin burns.[1] | Can cause skin irritation.[2] |
| Eye Damage/Irritation | Can cause serious eye damage.[1] | Can cause serious eye irritation.[2] |
| Carcinogenicity | Suspected of causing cancer.[1] | Some are known or suspected carcinogens. |
| Flammability/Explosivity | Flammable; vapors can be explosive. | Can be explosive, especially with multiple nitro groups. |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[1] | Toxic to aquatic life. |
Step-by-Step Disposal Protocol
The primary and most recommended disposal method for this compound is through your institution's hazardous waste management program. Chemical neutralization should only be attempted by trained personnel after a thorough risk assessment and with the approval of your EHS department.
1. Waste Segregation and Collection:
-
Designate a specific, labeled waste container for "Nitrogenous and Halogenated (if applicable) Organic Solids/Liquids." Do not mix this waste with other waste streams, such as non-halogenated solvents or aqueous waste, to prevent dangerous reactions.[2]
-
Collect all waste materials containing this compound, including contaminated consumables like gloves, weighing paper, and pipette tips, in a dedicated, compatible, and sealable container.
-
The container should be made of a material that will not react with the chemical, such as glass or high-density polyethylene (HDPE), and must be in good condition with a secure, leak-proof cap.
-
Do not overfill the container; leave at least 10% headspace for expansion.
2. Labeling of Waste Containers:
-
Immediately and clearly label the waste container with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An accurate estimation of the concentration and total quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location/room number
-
3. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from sources of ignition, heat, and incompatible materials. It should also be in a secondary containment tray to prevent the spread of any potential leaks.
4. Arranging for Disposal:
-
Once the waste container is full or has reached your institution's storage time limit, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
5. Spill Management:
-
In the event of a spill, immediately evacuate the area and alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect all contaminated materials, including PPE, into a sealed, labeled hazardous waste container for disposal.[2]
-
Do not allow the chemical to enter drains or waterways.
-
For larger spills, or if you are ever in doubt, contact your institution's EHS department or emergency response team immediately.
6. Disposal of Empty Containers:
-
An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Chemical Neutralization (Expert Use Only)
Warning: The following information is for informational purposes only and does not constitute a recommendation for in-lab neutralization without expert consultation. These reactions can be energetic and may produce hazardous byproducts.
-
Oxidation of the Hydrazinyl Group: Dilute aqueous solutions of hydrazine and its salts can be neutralized by oxidation with reagents like sodium hypochlorite (bleach) or calcium hypochlorite.[3][4] However, this reaction is highly exothermic and the presence of the nitropyridine ring may lead to the formation of other hazardous, and potentially explosive, compounds.[3] For substituted hydrazines, this can produce carcinogenic N-nitroso compounds.[3]
-
Reduction of the Nitro Group: The nitro group on aromatic rings can be reduced to an amino group, which is generally less hazardous. However, the reagents used for this reduction (e.g., metal hydrides) are themselves hazardous and require careful handling and quenching. This method is not a practical or recommended disposal route in a standard laboratory setting.
Experimental Workflow and Disposal Pathway
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 3-Hydrazinyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
While detailed toxicological data for 3-Hydrazinyl-2-nitropyridine is limited, the presence of the hydrazine and nitropyridine functional groups suggests the following potential hazards:
-
Toxicity: Hydrazine and its derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] They can be corrosive and cause severe damage to the skin, eyes, and respiratory tract.[1]
-
Flammability: Hydrazine compounds can be flammable.[1]
-
Reactivity: Hydrazines are strong reducing agents and can react violently with oxidizing agents.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides a barrier against skin contact. Double-gloving is recommended for added protection. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors. |
| Skin and Body Protection | A flame-resistant lab coat, worn over full-length clothing and closed-toe shoes. | Protects skin from accidental contact and potential fire hazards. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used in a well-ventilated area or a chemical fume hood.[1][4] | Minimizes inhalation of potentially toxic dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Remove all unnecessary items from the work area to prevent contamination.
2. Handling the Compound:
-
Before handling, carefully inspect the container for any damage or leaks.
-
Wear all required PPE as specified in the table above.
-
When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
If making a solution, add the solid slowly to the solvent.
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the laboratory.[4]
3. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][5][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][5][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.[5]
Disposal Plan
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]
Quantitative Data
Specific quantitative data for this compound is not available in the searched resources. The table below lists the available physical and chemical properties.
| Property | Value | Source |
| CAS Number | 57115-43-2 | [1][7] |
| Molecular Formula | C5H6N4O2 | [8][9] |
| Molecular Weight | 154.13 g/mol | PubChem |
| Physical State | Solid | [9] |
| Melting Point | Data Not Available | |
| Boiling Point | Data Not Available | |
| Solubility | Data Not Available |
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 3. arxada.com [arxada.com]
- 4. echemi.com [echemi.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. 57115-43-2|this compound|BLD Pharm [bldpharm.com]
- 8. PubChemLite - this compound (C5H6N4O2) [pubchemlite.lcsb.uni.lu]
- 9. CAS 15367-16-5: 2-HYDRAZINO-3-NITROPYRIDINE | CymitQuimica [cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
